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  • Product: (3-Fluorophenyl)(4-methoxybenzyl)amine
  • CAS: 416866-61-0

Core Science & Biosynthesis

Foundational

Analytical and Physicochemical Profiling of (3-Fluorophenyl)(4-methoxybenzyl)amine: Molecular Weight, Structural Causality, and Synthetic Utility

Executive Summary In the landscape of modern drug discovery and organic synthesis, secondary amine building blocks serve as critical vectors for molecular diversification. (3-Fluorophenyl)(4-methoxybenzyl)amine (CAS: 416...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, secondary amine building blocks serve as critical vectors for molecular diversification. (3-Fluorophenyl)(4-methoxybenzyl)amine (CAS: 416866-61-0) is a highly versatile intermediate characterized by a standard molecular weight of 231.27 g/mol . This whitepaper provides an in-depth technical analysis of this compound, exploring the physicochemical significance of its molecular weight, the structural causality behind its design, and field-validated protocols for its analytical verification and chemical synthesis.

Physicochemical Profiling & Mass Metrics

Understanding the exact mass contributions of a building block is the first step in predictive pharmacokinetics and analytical tracking. The molecular formula for (3-Fluorophenyl)(4-methoxybenzyl)amine is C₁₄H₁₄FNO .

From a drug development perspective, the molecular weight of 231.27 Da is highly strategic. According to [1], orally active drugs generally require a molecular weight under 500 Da. At 231.27 Da, this compound is an ideal "lead-like" fragment. It consumes less than half of the standard molecular weight budget, leaving ample room for downstream functionalization (e.g., amide coupling, urea formation, or alkylation) without violating pharmacokinetic thresholds.

Table 1: Elemental Composition and Mass Contribution

ElementSymbolAtom CountStandard Atomic Mass (Da)Total Mass (Da)Mass Fraction (%)
CarbonC1412.011168.15472.71%
HydrogenH141.00814.1126.10%
FluorineF118.99818.9988.21%
NitrogenN114.00714.0076.06%
OxygenO115.99915.9996.92%
Total 31 231.270 100.00%

Note: While the standard average molecular weight is 231.27 g/mol , the exact monoisotopic mass required for high-resolution mass spectrometry (HRMS) is 231.1060 Da .

Structural Causality & Design Rationale

As a Senior Application Scientist, it is crucial to understand why specific functional groups are chosen. The 231.27 Da mass of this compound is distributed across two highly purposeful moieties:

  • The 3-Fluorophenyl Core: The introduction of a fluorine atom at the meta position of the aniline ring exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent secondary amine, rendering it less basic and potentially improving membrane permeability. Furthermore, fluorine substitution blocks a major metabolic hotspot, preventing rapid CYP450-mediated aromatic oxidation.

  • The 4-Methoxybenzyl (PMB) Group: The PMB group serves a dual purpose. In fragment-based screening, it acts as a lipophilic anchor that can engage in hydrophobic interactions within a target protein's binding pocket. In complex multi-step synthesis, it acts as a robust, electron-rich protecting group for the amine. It remains stable under basic and mild acidic conditions but can be selectively cleaved under oxidative conditions (e.g., using DDQ) or highly acidic environments (e.g., neat TFA) to reveal the primary amine.

Analytical Verification: LC-MS Protocol

To definitively confirm the identity and purity of (3-Fluorophenyl)(4-methoxybenzyl)amine, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The protocol below is a self-validating system: by utilizing a Time-of-Flight (TOF) analyzer, the exact mass can be distinguished from isobaric impurities, ensuring absolute structural confidence.

Table 2: LC-MS Methodological Parameters

ParameterSetting / ValueCausality / Rationale
Ionization Mode ESI Positive (ESI+)Secondary amines readily accept a proton to form a stable [M+H]⁺ ion.
Column C18 Reverse Phase (1.7 µm)Provides optimal retention and sharp peak shapes for moderate lipophilicity (logP ~3).
Mobile Phase A 0.1% Formic Acid in H₂OLowers the pH to ensure complete amine protonation prior to ionization.
Mobile Phase B 0.1% Formic Acid in MeCNEffectively elutes the lipophilic PMB-fluorophenyl core.
Target m/z 232.1133 ([M+H]⁺)Calculated by adding the mass of a proton (1.0073 Da) to the exact monoisotopic mass (231.1060 Da).
Step-by-Step LC-MS Workflow
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a final injection concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Separation: Inject 2 µL onto the C18 column maintained at 40°C. Run a linear gradient from 5% to 95% Mobile Phase B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Extract the ion chromatogram (EIC) for m/z 232.1133 with a mass tolerance of 5 ppm.

LCMS_Workflow A Sample Prep 1 µg/mL in MeOH B UHPLC Separation C18, Gradient Elution A->B C ESI+ Ionization Protonation to [M+H]+ B->C D HRMS (TOF) m/z Detection C->D E Data Analysis Target m/z: 232.1133 D->E

Figure 1: LC-ESI-HRMS workflow for the molecular weight verification of (3-Fluorophenyl)(4-methoxybenzyl)amine.

Synthetic Application: Reductive Amination Workflow

The most efficient and scalable method to synthesize this 231.27 Da building block is via the reductive amination of 3-fluoroaniline and 4-methoxybenzaldehyde.

When designing this protocol, the choice of reducing agent is paramount. As established by [2], standard sodium borohydride (NaBH₄) is overly aggressive and risks reducing the unreacted aldehyde into an alcohol. By employing sodium triacetoxyborohydride (NaBH(OAc)₃) , we exploit its steric bulk and electron-withdrawing acetate groups, which significantly attenuate its reducing power. This ensures the selective reduction of the protonated iminium ion over the starting aldehyde, maximizing the yield and purity of the target compound.

Step-by-Step Synthesis Protocol
  • Imine Formation: In an oven-dried round-bottom flask, dissolve 3-fluoroaniline (1.0 equivalent, 111.12 g/mol ) and 4-methoxybenzaldehyde (1.0 equivalent, 136.15 g/mol ) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Stir at room temperature for 2 hours under a nitrogen atmosphere to allow the Schiff base (imine) to form.

  • Catalysis & Reduction: Add glacial acetic acid (1.0 equivalent) to the mixture to ensure complete protonation of the imine intermediate. Subsequently, add NaBH(OAc)₃ (1.5 equivalents) portion-wise over 15 minutes. Stir the reaction at room temperature for an additional 4–6 hours.

  • Quenching & Extraction: Once LC-MS confirms the consumption of the starting materials, quench the reaction slowly with saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases (neutralizing the acetic acid and destroying excess hydride). Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient of Hexanes/Ethyl Acetate) to isolate the pure secondary amine.

Synthesis_Pathway cluster_0 Precursors A 3-Fluoroaniline (MW: 111.12 g/mol) C Imine Intermediate (Schiff Base Formation) A->C B 4-Methoxybenzaldehyde (MW: 136.15 g/mol) B->C D NaBH(OAc)3 Reduction (Mild Hydride Donor) C->D AcOH, DCE E (3-Fluorophenyl)(4-methoxybenzyl)amine (MW: 231.27 g/mol) D->E

Figure 2: Reductive amination pathway yielding the 231.27 Da secondary amine product.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Exploratory

An In-depth Technical Guide to the Synthesis of (3-Fluorophenyl)(4-methoxybenzyl)amine: Precursors and Methodologies

Abstract (3-Fluorophenyl)(4-methoxybenzyl)amine is a secondary amine containing both a fluorinated aromatic ring and a methoxy-substituted benzyl group. These structural motifs are of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-Fluorophenyl)(4-methoxybenzyl)amine is a secondary amine containing both a fluorinated aromatic ring and a methoxy-substituted benzyl group. These structural motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes for this target molecule, with a core focus on the logic behind precursor selection and the causal mechanisms of the reactions. We will explore the preferred method of reductive amination in detail, including step-by-step protocols, and contrast it with the alternative strategy of direct N-alkylation. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Core Synthetic Strategies and Precursor Selection

The synthesis of unsymmetrical secondary amines such as (3-Fluorophenyl)(4-methoxybenzyl)amine primarily involves the formation of a key carbon-nitrogen bond between the aniline and benzyl fragments. A retrosynthetic analysis reveals two principal pathways, each defined by a distinct set of precursors:

  • Pathway A: Reductive Amination: This is the most common and controlled method. It involves the reaction of an aniline with a benzaldehyde to form an intermediate imine (Schiff base), which is subsequently reduced. The core precursors for this route are 3-Fluoroaniline and 4-Methoxybenzaldehyde .

  • Pathway B: Direct N-Alkylation: This pathway involves a direct nucleophilic substitution reaction between an aniline and a benzyl halide. The precursors are 3-Fluoroaniline and a 4-Methoxybenzyl Halide (e.g., 4-methoxybenzyl chloride).

Reductive amination is generally the superior strategy as it avoids the common pitfalls of over-alkylation that plague direct alkylation methods with primary amines.[1]

cluster_A Pathway A: Reductive Amination cluster_B Pathway B: Direct N-Alkylation TM (3-Fluorophenyl)(4-methoxybenzyl)amine P1_A 3-Fluoroaniline TM->P1_A P2_A 4-Methoxybenzaldehyde TM->P2_A P1_B 3-Fluoroaniline TM->P1_B P2_B 4-Methoxybenzyl Halide TM->P2_B

Caption: Core retrosynthetic pathways to the target molecule.

The Preferred Pathway: Reductive Amination

Reductive amination is a robust and highly selective method for preparing secondary amines.[2] The process occurs in two distinct, often one-pot, stages: the formation of an imine followed by its reduction.[3] This sequential approach masterfully circumvents the issue of multiple alkylations because the primary amine is converted to a less reactive imine before the reduction step, ensuring mono-alkylation.[1]

Precursors
  • 3-Fluoroaniline: A commercially available aniline derivative. The fluorine substituent can influence the molecule's electronic properties and metabolic stability in pharmaceutical contexts.

  • 4-Methoxybenzaldehyde (p-Anisaldehyde): A common aromatic aldehyde. The methoxy group is an electron-donating group that can influence reactivity.

Step 1: Imine (Schiff Base) Formation

Causality & Mechanism: The synthesis begins with the acid-catalyzed condensation of 3-fluoroaniline and 4-methoxybenzaldehyde. The amine's lone pair of electrons performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and dehydration to yield the N-(4-methoxybenzylidene)-3-fluoroaniline intermediate. The reaction is an equilibrium, which is typically driven to completion by removing the water byproduct, often with a Dean-Stark apparatus or by using a dehydrating solvent.[3]

Experimental Protocol 1: Synthesis of N-(4-methoxybenzylidene)-3-fluoroaniline

Materials:

  • 3-Fluoroaniline (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Methanol or Ethanol (as solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 3-fluoroaniline (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in methanol (approx. 5-10 mL per gram of aniline).

  • Stir the mixture at room temperature. The imine product often begins to precipitate out of the solution as a solid. The reaction can be gently heated to reflux for 1-2 hours to ensure completion.[4]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, cool the reaction mixture in an ice bath to maximize precipitation of the imine.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold methanol.

  • The crude imine can be purified by recrystallization from ethanol if necessary, though it is often of sufficient purity for the subsequent reduction step.[5]

Step 2: Reduction of the Imine Intermediate

Causality & Mechanism: The C=N double bond of the imine is susceptible to reduction by hydride reagents. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its selectivity, safety, and effectiveness.[4][6] It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and will not affect the aromatic rings or other common functional groups. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbon of the imine, and subsequent protonation (from the solvent, typically methanol or ethanol) of the resulting anion yields the final secondary amine.[7]

Experimental Protocol 2: Synthesis of (3-Fluorophenyl)(4-methoxybenzyl)amine

Materials:

  • N-(4-methoxybenzylidene)-3-fluoroaniline (from Step 1)

  • Sodium Borohydride (NaBH₄) (1.0 - 1.5 eq)

  • Methanol (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer

  • Ice bath

Procedure:

  • Suspend the crude or purified imine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq) to the stirred suspension in small portions. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The addition should be controlled to keep the reaction from becoming too vigorous.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.[8]

  • Monitor the reaction by TLC to confirm the disappearance of the imine.

  • Once complete, carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • The final product, (3-Fluorophenyl)(4-methoxybenzyl)amine, can be purified by silica gel column chromatography if necessary.

One-Pot Reductive Amination

For efficiency, both the imine formation and reduction can be performed in a single reaction vessel without isolating the imine intermediate.[9][10] In this approach, the amine and aldehyde are mixed in a suitable solvent (like methanol), and after a period to allow for imine formation, the reducing agent is added directly to the mixture.[11][12]

Caption: Workflow for the reductive amination synthesis.

Alternative Pathway: Direct N-Alkylation

While less common for this specific transformation, direct N-alkylation represents a mechanistically distinct approach.

Precursors
  • 3-Fluoroaniline: The nucleophile.

  • 4-Methoxybenzyl Chloride (or Bromide): The electrophile.

Causality & Mechanism: This reaction is a classic nucleophilic substitution (S_N2). The nitrogen atom of 3-fluoroaniline attacks the benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride ion. A base (e.g., potassium carbonate, triethylamine) is required to neutralize the HCl byproduct.

Trustworthiness & Key Challenge: The primary drawback of this method is the lack of selectivity.[1] The product, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, producing a tertiary amine byproduct, and even a third, producing a quaternary ammonium salt. These side reactions result in a mixture of products that can be difficult to separate, leading to lower yields of the desired secondary amine.[13]

A 3-Fluoroaniline P (3-Fluorophenyl)(4-methoxybenzyl)amine (Desired Product) A->P  S_N2 Reaction (+ Base) B 4-Methoxybenzyl Chloride B->P  S_N2 Reaction (+ Base) SP1 Tertiary Amine (Over-alkylation) B->SP1  2nd Alkylation SP2 Quaternary Salt (Over-alkylation) B->SP2  3rd Alkylation P->SP1  2nd Alkylation SP1->SP2  3rd Alkylation

Caption: Direct N-alkylation showing the desired product and over-alkylation side products.

Data and Pathway Comparison

The selection of a synthetic route is guided by factors such as yield, purity, cost, and operational simplicity.

FeaturePathway A: Reductive AminationPathway B: Direct N-Alkylation
Precursors 3-Fluoroaniline, 4-Methoxybenzaldehyde3-Fluoroaniline, 4-Methoxybenzyl Halide
Key Reagents Mild reducing agent (e.g., NaBH₄)Base (e.g., K₂CO₃, Et₃N)
Selectivity High for mono-alkylation[1]Low; risk of over-alkylation[13]
Typical Yields Generally good to excellent (>80%)[4]Variable and often lower due to side products
Purification Often straightforwardCan be complex due to product mixture
Recommendation Highly Recommended Feasible, but not preferred for this target

Conclusion

For the synthesis of (3-Fluorophenyl)(4-methoxybenzyl)amine, reductive amination stands out as the most reliable and efficient methodology. Its precursors, 3-fluoroaniline and 4-methoxybenzaldehyde , are readily accessible, and the two-step (or one-pot) procedure offers excellent control over the reaction, leading to high yields of the desired mono-alkylated product. While direct N-alkylation using 4-methoxybenzyl chloride is a theoretical alternative, it is fraught with selectivity issues that complicate purification and reduce overall efficiency. Therefore, for researchers and drug development professionals seeking a robust and scalable synthesis, the reductive amination pathway is the authoritative and field-proven choice.

References

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Fluorophenyl)(4-methoxybenzyl)amine

Introduction (3-Fluorophenyl)(4-methoxybenzyl)amine is a secondary amine containing two distinct aromatic moieties. Its structural complexity, featuring a fluorine-substituted phenyl ring and a methoxy-substituted benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Fluorophenyl)(4-methoxybenzyl)amine is a secondary amine containing two distinct aromatic moieties. Its structural complexity, featuring a fluorine-substituted phenyl ring and a methoxy-substituted benzyl group, gives rise to a unique spectroscopic fingerprint. For researchers in medicinal chemistry and materials science, a thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and elucidating its role in various chemical transformations. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (3-Fluorophenyl)(4-methoxybenzyl)amine, complete with detailed experimental protocols and interpretative insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (3-Fluorophenyl)(4-methoxybenzyl)amine, both ¹H and ¹³C NMR provide a wealth of information regarding its atomic connectivity and chemical environment.

Predicted ¹H and ¹³C NMR Data

Due to the absence of a publicly available experimental spectrum for (3-Fluorophenyl)(4-methoxybenzyl)amine, the following chemical shifts have been predicted using established NMR prediction algorithms and by analyzing data from structurally similar compounds.[1][2][3][4][5] The expected spectra are complex due to the presence of two distinct aromatic spin systems and the influence of the fluorine and methoxy substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-4', H-5', H-6'6.80 - 7.40m-
H-2, H-4, H-66.60 - 6.90m-
-CH₂- (benzyl)~4.25s-
-NH-~4.00br s-
-OCH₃~3.80s-

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

CarbonChemical Shift (δ, ppm)
C-1' (C-F)~163 (d, ¹JCF ≈ 245 Hz)
C-1~159
Aromatic C-H & C-C114 - 148
-OCH₃~55.3
-CH₂-~48.0

Note: The exact chemical shifts and coupling constants can be influenced by solvent, concentration, and temperature.

Interpretation of NMR Data
  • ¹H NMR: The aromatic region is expected to be complex due to overlapping signals from the two phenyl rings. The protons on the 4-methoxybenzyl group will appear as a set of multiplets, as will the protons on the 3-fluorophenyl group, with additional splitting due to coupling with the fluorine atom. The benzylic methylene protons (-CH₂-) are expected to appear as a singlet around 4.25 ppm. The methoxy protons (-OCH₃) will be a sharp singlet at approximately 3.80 ppm. The N-H proton signal is anticipated to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon attached to the fluorine atom (C-1') will exhibit a large coupling constant (¹JCF) of around 245 Hz, a characteristic feature of a C-F bond. The carbon atoms ortho and meta to the fluorine will also show smaller C-F couplings. The methoxy carbon will have a characteristic signal around 55.3 ppm, and the benzylic methylene carbon will be observed at approximately 48.0 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of (3-Fluorophenyl)(4-methoxybenzyl)amine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep1 Weigh Compound Prep2 Dissolve in CDCl3 with TMS Prep1->Prep2 Acq1 Shimming Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq2->Acq3 Proc1 Fourier Transform Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Referencing to TMS Proc2->Proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (3-Fluorophenyl)(4-methoxybenzyl)amine will display characteristic absorption bands for the N-H, C-H, C-N, C-O, and C-F bonds, as well as for the aromatic rings.

Predicted IR Absorption Bands

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional GroupIntensity
3400–3250N–H stretchSecondary amineMedium
3100–3000C–H stretchAromaticMedium
3000–2850C–H stretchAliphatic (-CH₂-, -OCH₃)Medium
1600–1585, 1500–1400C–C stretchAromatic ringMedium-Strong
1335–1250C–N stretchAromatic amineStrong
1250–1020C–O stretchAryl etherStrong
1250-1020C-F stretchAryl fluorideStrong
900–675C–H bendAromatic (out-of-plane)Strong
Interpretation of IR Spectrum
  • N-H Stretch: A medium intensity band in the region of 3400–3250 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.[6]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups will be observed just below 3000 cm⁻¹.[7]

  • Aromatic C=C Stretches: The presence of aromatic rings will give rise to characteristic C=C stretching bands in the 1600–1400 cm⁻¹ region.

  • C-N and C-O Stretches: A strong band for the aromatic C-N stretch is expected between 1335 and 1250 cm⁻¹.[8] The C-O stretching of the aryl ether will also result in a strong absorption in the 1250–1020 cm⁻¹ range.[9]

  • C-F Stretch: A strong band characteristic of the C-F stretch in an aromatic fluoride is expected in the fingerprint region, typically around 1250-1020 cm⁻¹.

  • Out-of-Plane Bending: The substitution patterns of the aromatic rings can be inferred from the strong C-H out-of-plane bending bands in the 900–675 cm⁻¹ region.[10]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Clean ATR Crystal Prep2 Record Background Spectrum Prep1->Prep2 Acq1 Apply Sample to Crystal Acq2 Acquire Spectrum Acq1->Acq2 Proc1 Identify Functional Group Bands Proc2 Compare with Reference Spectra Proc1->Proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for ATR-IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The nominal molecular weight of (3-Fluorophenyl)(4-methoxybenzyl)amine (C₁₄H₁₄FNO) is 231.27 g/mol . In electron ionization (EI) mode, a molecular ion peak at m/z 231 would be expected. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ at m/z 232 would be prominent.

  • Major Fragmentation Pathways: Benzylamines are known to undergo characteristic fragmentation patterns.[11][12][13] The primary fragmentation is often the cleavage of the C-N bond, leading to the formation of stable benzylic cations.

Table 4: Predicted Key Fragment Ions

m/zProposed Fragment
232[M+H]⁺
121[CH₃OC₆H₄CH₂]⁺ (4-methoxybenzyl cation)
109[FC₆H₄CH₂]⁺ (3-fluorobenzyl cation)
91[C₇H₇]⁺ (tropylium ion, from rearrangement of benzyl cations)
Interpretation of Mass Spectrum

The ESI mass spectrum is expected to be dominated by the protonated molecular ion at m/z 232. Upon collision-induced dissociation (CID) in an MS/MS experiment, the most likely fragmentation pathway would involve the cleavage of the bonds between the nitrogen and the benzylic carbons. This would result in the formation of the 4-methoxybenzyl cation (m/z 121) and the 3-fluorobenzyl cation (m/z 109). Further fragmentation of these benzyl cations could lead to the formation of the tropylium ion at m/z 91.[12][13]

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-MS System Setup: Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization source. A C18 column is typically used for reversed-phase chromatography.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it onto the LC column. Acquire data in positive ion mode. For structural confirmation, perform MS/MS analysis on the [M+H]⁺ ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Data Acquisition cluster_proc Data Analysis Prep1 Prepare Dilute Solution Acq1 Inject Sample Acq2 Acquire Full Scan MS Acq1->Acq2 Acq3 Perform MS/MS on [M+H]+ Acq2->Acq3 Proc1 Identify Molecular Ion Proc2 Analyze Fragmentation Pattern Proc1->Proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for LC-MS data acquisition and analysis.

Conclusion

The spectroscopic characterization of (3-Fluorophenyl)(4-methoxybenzyl)amine through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. The predicted data and outlined protocols in this guide offer a solid foundation for researchers to confidently identify and analyze this compound. The unique spectral features arising from the fluoro and methoxy substituents serve as valuable diagnostic markers. As with any analytical endeavor, a multi-technique approach is crucial for unambiguous structure confirmation and purity assessment.

References

  • Audisio, M. C., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(2), 183-191. [Link]

  • Gao, J., et al. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1557-1565. [Link]

  • Stevens Institute of Technology. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • PubChem. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. [Link]

  • SpectraBase. 1-(4-Fluorophenyl)-N-(3-methoxybenzyl)methylamine. [Link]

  • MDPI. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

  • GM Chemistry. (2023). IR spectrum of Ethers || FTIR spectroscopy. YouTube. [Link]

  • wwjmrd.com. (2022). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. [Link]

  • Supplementary Information. [Link]

  • SpectraBase. 3-Fluorobenzylamine 4-methoxybenzoyl. [Link]

  • ACD/Labs. (2026). NMR Prediction. [Link]

  • Mestrelab. (2026). Download NMR Predict. [Link]

  • nmrdb.org. Predict 13C carbon NMR spectra. [Link]

  • nmrdb.org. Predict 1H NMR spectra. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • UCLA Chemistry and Biochemistry. Spectroscopy Tutorial: Reference - Table of Characteristic IR Absorptions. [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of (3-Fluorophenyl)(4-methoxybenzyl)amine: A Technical Guide for Drug Discovery

Executive Summary In early-stage drug discovery, the physicochemical profiling of synthetic intermediates and fragment building blocks is a critical determinant of a program's success. (3-Fluorophenyl)(4-methoxybenzyl)am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the physicochemical profiling of synthetic intermediates and fragment building blocks is a critical determinant of a program's success. (3-Fluorophenyl)(4-methoxybenzyl)amine (CAS: 416866-61-0)[1] is a versatile secondary amine utilized in the synthesis of various pharmacologically active scaffolds, including pyrazolo-pyrimidinones and transition-metal complexes[2][3]. However, its specific structural features—combining a lipophilic methoxybenzyl domain with an electron-withdrawing fluorophenyl ring—create a challenging, highly pH-dependent solubility profile.

This whitepaper provides an in-depth, mechanistic guide to evaluating the kinetic and thermodynamic solubility of (3-Fluorophenyl)(4-methoxybenzyl)amine. By deconstructing the causality behind its physicochemical behavior, we outline self-validating experimental workflows designed to prevent false-negative data during high-throughput screening (HTS) and lead optimization.

Physicochemical Causality: Structure-Solubility Relationships

To accurately measure solubility, one must first understand the thermodynamic forces dictating the molecule's behavior in aqueous media. The solubility of (3-Fluorophenyl)(4-methoxybenzyl)amine is governed by two primary structural features:

  • Ionization Potential (pKa): The molecule is an N-benzylaniline derivative. While a standard aliphatic amine has a pKa of ~9-10, the aniline nitrogen here is conjugated with a phenyl ring. Furthermore, the meta-fluoro substitution exerts an electron-withdrawing inductive effect (Hammett σm​ = +0.34), which further depletes electron density on the nitrogen. The predicted pKa of the conjugate acid is approximately 4.1 - 4.2 .

  • Lipophilicity (LogP): The combination of the fluorophenyl and 4-methoxybenzyl groups yields an estimated LogP of 3.0 - 3.5 , indicating high lipophilicity.

The Causality of pH-Dependent Solubility: Because the pKa is ~4.2, the molecule's ionization state is highly sensitive to the pH of the assay medium[4].

  • At physiological pH (7.4): The environmental pH is more than 3 units above the pKa. Consequently, >99.9% of the molecules exist in the neutral, unprotonated state. The high lipophilicity and crystal lattice energy of this neutral species result in a severe solvation penalty, leading to poor aqueous solubility (<10 µg/mL).

  • At gastric pH (1.2): The pH is 3 units below the pKa. The amine is >99.9% protonated (cationic). Ion-dipole interactions with water easily overcome the lattice energy, resulting in high aqueous solubility (>1000 µg/mL)[5].

G A pH 1.2 (Gastric) Protonated Amine [R2NH2]+ B High Aqueous Solubility (>1000 µg/mL) A->B C pH 7.4 (Blood/Intestine) Neutral Amine [R2NH] A->C Deprotonation (pKa ~4.2) D Low Aqueous Solubility (<10 µg/mL) C->D

Figure 1: pH-dependent protonation and resulting solubility states of the secondary amine.

Strategic Workflows: Kinetic vs. Thermodynamic Solubility

Solubility is not a single static number; it depends entirely on the solid state of the material introduced into the buffer[6]. For (3-Fluorophenyl)(4-methoxybenzyl)amine, we must deploy two distinct paradigms:

  • [7]: Evaluates the precipitation point of the compound when a DMSO stock is spiked into an aqueous buffer. Because the compound precipitates into a high-energy amorphous state, kinetic solubility values are typically higher. This is essential for validating in vitro bioassays to ensure the compound hasn't crashed out of solution[8].

  • [4]: Measures the equilibrium concentration of the lowest-energy crystalline solid dissolving into water. This is a slower process but is mandatory for predicting in vivo oral absorption and guiding formulation[6].

Workflow Start (3-Fluorophenyl)(4-methoxybenzyl)amine Kinetic Kinetic Solubility (Solvent Shift) Start->Kinetic Thermo Thermodynamic Solubility (Shake-Flask) Start->Thermo DMSO 10mM DMSO Stock Kinetic->DMSO Powder Solid Crystalline Powder Thermo->Powder BufferK Spike into Aqueous Buffer (Precipitation point) DMSO->BufferK BufferT Equilibrate in Buffer (24-48h) Powder->BufferT LCMS LC-MS/MS Quantification BufferK->LCMS BufferT->LCMS

Figure 2: Parallel workflows for kinetic and thermodynamic solubility profiling.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Lipophilic amines like (3-Fluorophenyl)(4-methoxybenzyl)amine are notorious for non-specific adsorption to plasticware and filter membranes, which can artificially depress the measured solubility.

Protocol A: Kinetic Solubility via Solvent Shift (High-Throughput)

Designed to mimic the conditions of early-stage biological screening.

  • Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to a verified concentration of 10 mM.

  • Aqueous Spiking: Aliquot 5 µL of the DMSO stock into 495 µL of the target buffer (e.g., PBS pH 7.4) in a 96-well plate. The final DMSO concentration is strictly maintained at 1% (v/v) to prevent co-solvent artificial solubility enhancement[5].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (150 RPM). Causality: 2 hours allows sufficient time for supersaturated amorphous material to precipitate, without allowing enough time for transition into a highly ordered crystalline lattice.

  • Phase Separation (Critical Step): Do not use PTFE or Nylon filter plates. The 4-methoxybenzyl moiety will bind to the membrane. Instead, use ultracentrifugation at 100,000 × g for 15 minutes to pellet the amorphous precipitate.

  • Quantification & Self-Validation: Transfer the supernatant and quantify via LC-MS/MS.

    • Validation Control: Run a parallel sample spiked into 100% acetonitrile. This acts as the Cmax​ (theoretical maximum concentration). If the buffer concentration equals the acetonitrile concentration, the compound is fully soluble at that tier.

Protocol B: Equilibrium Shake-Flask Thermodynamic Solubility

Designed to predict late-stage formulation and gastrointestinal dissolution.

  • Solid Addition: Weigh an excess amount (~2-5 mg) of crystalline (3-Fluorophenyl)(4-methoxybenzyl)amine powder into a glass vial (glass prevents lipophilic adsorption).

  • Buffer Addition: Add 1 mL of the target buffer (e.g., Simulated Gastric Fluid [SGF] pH 1.2, or Fasted State Simulated Intestinal Fluid [FaSSIF] pH 6.5).

  • Equilibration: Incubate at 37°C with continuous shaking at 300 RPM for 48 hours. Causality: Thermodynamic equilibrium requires overcoming the crystal lattice energy. A 48-hour window ensures that any transiently dissolved amorphous material has fully precipitated into its lowest-energy crystalline polymorph[6].

  • Phase Separation & Analysis: Ultracentrifuge the suspension (100,000 × g, 15 min). Dilute the supernatant appropriately and quantify via HPLC-UV (using a photodiode array detector at λmax​ ~270 nm, corresponding to the substituted aromatic rings).

Quantitative Data Summary

Based on the physicochemical properties (pKa ~4.2, LogP ~3.5) and the structural thermodynamics of the N-benzylaniline scaffold, the expected solubility profile for (3-Fluorophenyl)(4-methoxybenzyl)amine is summarized below.

Notice the distinct differences between kinetic and thermodynamic values at neutral pH, driven by the amorphous-to-crystalline energy gap.

Assay MediumpHPredominant Ionization StateEst. Kinetic Solubility (µg/mL)Est. Thermodynamic Solubility (µg/mL)Limiting Physicochemical Factor
SGF (Gastric)1.2Cationic (>99.9%)> 500> 1000Buffer counter-ion capacity
PBS (Blood/Assay)7.4Neutral (>99.9%)20 - 50< 10Crystal lattice energy / Lipophilicity
FaSSIF (Intestinal)6.5Neutral (>99.0%)50 - 15030 - 80Micellar solubilization capacity

Note: In FaSSIF, the presence of sodium taurocholate and lecithin forms mixed micelles. The highly lipophilic 4-methoxybenzyl group partitions into these micelles, rescuing the thermodynamic solubility compared to standard PBS.

References[4] Kinetic & Thermodynamic Solubility Testing, WuXi AppTec,https://www.wuxiapptec.com/services/adme-pk/in-vitro-adme/drug-solubility-testing[5] Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery, Asian Journal of Chemistry,https://asianpubs.org/article/design-of-a-modified-kinetic-solubility-determination-method-at-laboratory-level-for-early-drug-discovery/[7] 4 Ways Drug Solubility Testing Helps Discovery & Development, WuXi AppTec,https://www.wuxiapptec.com/insights/4-ways-drug-solubility-testing-helps-discovery-development[8] Kinetic solubility: Experimental and machine-learning modeling perspectives, ResearchGate,https://www.researchgate.net/publication/377150000_Kinetic_solubility_Experimental_and_machine-learning_modeling_perspectives[9] 4-Methoxybenzylamine, 98+%, Thermo Scientific Alfa Aesar, Fisher Scientific,https://www.fishersci.be/shop/products/4-methoxybenzylamine-98-alfa-aesar-2/11488977[6] Solubility in Pharmaceutical R&D: Predictions and Reality, American Pharmaceutical Review,https://www.americanpharmaceuticalreview.com/Featured-Articles/154641-Solubility-in-Pharmaceutical-R-D-Predictions-and-Reality/[1] (3-Fluorophenyl)(4-methoxybenzyl)amine (CAS: 416866-61-0), NextPeptide,https://www.nextpeptide.com/product/np185644.html[2] Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain, PubMed Central (PMC),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11500000/[3] Synthesis, Structure, DNA/BSA Binding, DNA Cleaving, Cytotoxic and SOD Mimetic Activities of Copper(II) Complexes Derived from Methoxybenzylamine Schiff Base Ligands, MDPI,https://www.mdpi.com/1422-0067/26/17/10000

Sources

Foundational

The Strategic Utility of (3-Fluorophenyl)(4-methoxybenzyl)amine in Medicinal Chemistry: Synthesis, Pharmacophore Dynamics, and Library Diversification

Executive Summary In contemporary medicinal chemistry, the rapid generation of structurally diverse, drug-like libraries relies heavily on privileged building blocks. (3-Fluorophenyl)(4-methoxybenzyl)amine (CAS: 416866-6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid generation of structurally diverse, drug-like libraries relies heavily on privileged building blocks. (3-Fluorophenyl)(4-methoxybenzyl)amine (CAS: 416866-61-0) is a highly versatile secondary amine scaffold[1]. Rather than acting as a standalone active pharmaceutical ingredient (API), this compound provides a strategic intersection of metabolic stability, lipophilicity modulation, and synthetic orthogonality. This whitepaper deconstructs the structural causality behind its design, outlines self-validating protocols for its synthesis, and maps its downstream diversification in drug discovery.

Pharmacophore Dynamics & Structural Causality

The architectural design of (3-Fluorophenyl)(4-methoxybenzyl)amine is not arbitrary; it is engineered to solve specific pharmacokinetic and synthetic challenges during lead optimization.

The 3-Fluorophenyl Motif: Metabolic and Physicochemical Tuning The strategic incorporation of fluorine is a cornerstone of modern drug design. Substitution at the meta position of the aniline ring serves two critical causal functions:

  • Metabolic Shielding: It sterically and electronically blocks cytochrome P450-mediated aromatic oxidation at a metabolically vulnerable site.

  • pKa Modulation: Fluorine is the most electronegative element (Pauling scale 4.0). Its strong inductive electron-withdrawing effect significantly lowers the pKa of the adjacent amine compared to an unsubstituted aniline. This reduction in basicity at physiological pH is a proven strategy to enhance passive membrane permeability and mitigate off-target hERG channel liabilities, a common reason for late-stage drug attrition ()[2].

The 4-Methoxybenzyl (PMB) Motif: Dual-Purpose Engineering The PMB group is a masterclass in synthetic duality. In early-stage library synthesis, it acts as a lipophilic anchor that enhances solubility in organic solvents and provides an electron-rich aromatic system capable of π−π stacking interactions with target proteins.

Alternatively, it functions as a highly selective, cleavable protecting group. The electron-donating methoxy substituent stabilizes benzylic carbocations and radicals. This electronic property allows for orthogonal deprotection under mild oxidative conditions (e.g., DDQ) or acidic conditions (e.g., TFA), leaving other sensitive functional groups intact ()[3].

Physicochemical Profiling

Understanding the baseline physicochemical parameters of this building block is essential for predicting the behavior of downstream derivatives.

PropertyValueRationale / Impact in Drug Design
Chemical Formula C14H14FNOCore scaffold composition[1].
Molecular Weight 231.27 g/mol Low MW allows for substantial downstream functionalization (e.g., amidation, urea formation) while remaining well within Lipinski's Rule of 5[1].
Hydrogen Bond Donors 1The secondary amine serves as a single, easily functionalized H-bond donor.
Hydrogen Bond Acceptors 2The fluorine atom and methoxy oxygen serve as weak-to-moderate H-bond acceptors.
Topological Polar Surface Area ~21.2 ŲHighly lipophilic; excellent for passive blood-brain barrier (BBB) penetration if the amine is subsequently capped (e.g., converted to an amide).
Synthetic Methodologies: Self-Validating Protocols
Protocol A: Synthesis via Selective Reductive Amination

Objective: Selective mono-alkylation of 3-fluoroaniline to yield the target secondary amine. Causality of Reagent Choice: Direct alkylation of primary amines with alkyl halides (e.g., PMB-Cl) is notoriously plagued by over-alkylation, yielding complex mixtures of secondary and tertiary amines. Reductive amination circumvents this by forming a transient imine. The use of Sodium triacetoxyborohydride (NaBH(OAc)3) is highly strategic. The electron-withdrawing acetoxy ligands reduce the hydridic character of the boron center. Consequently, NaBH(OAc)3 selectively reduces the protonated iminium ion but is too mild to reduce the unreacted 4-methoxybenzaldehyde, preventing the formation of 4-methoxybenzyl alcohol as a byproduct ()[4].

Step-by-Step Workflow & Validation:

  • Imine Formation: Combine 3-fluoroaniline (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Monitor via LC-MS. The aldehyde peak (M+H = 137) should disappear, replaced by the imine mass (M+H = 230).

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to the reaction mixture. Stir for 4-6 hours at room temperature.

    • Validation Checkpoint 2: Post-addition, TLC (Hexanes/EtOAc 8:2, UV active) should show the conversion of the yellow imine spot to a colorless, more polar secondary amine spot.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (pH ~8) to neutralize acetic acid byproducts. Extract with dichloromethane (3x). Dry over Na2SO4 and concentrate in vacuo.

  • Structural Validation:

    • Validation Checkpoint 3: 1 H NMR (CDCl3) must show a diagnostic singlet at ~3.78 ppm (integrating for 3H, -OCH3) and a singlet at ~4.25 ppm (integrating for 2H, benzylic -CH2-). LC-MS will confirm the final mass (M+H = 232.1).

Protocol B: Orthogonal PMB Deprotection

Objective: Cleavage of the PMB group post-functionalization to yield a free 3-fluoroaniline derivative. Causality of Reagent Choice: If the secondary amine is converted to an amide, the PMB group can be removed oxidatively using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The oxidation is driven by the electron-rich nature of the PMB ring, which easily forms a stabilized benzylic cation, allowing cleavage without using harsh acids that might hydrolyze the newly formed amide[5].

Downstream Diversification

The true value of (3-Fluorophenyl)(4-methoxybenzyl)amine lies in its reactivity profile. The secondary amine acts as a nucleophilic hub for generating diverse compound libraries targeting kinases, GPCRs, and protein-protein interactions.

Diversification Core (3-Fluorophenyl)(4-methoxybenzyl)amine CAS: 416866-61-0 Amidation Amidation (HATU/DIPEA) Target: GPCR Ligands Core->Amidation Acyl Chlorides / Carboxylic Acids Urea Urea Formation (Isocyanates) Target: Kinase Inhibitors Core->Urea Isocyanates / Triphosgene SNAr SNAr / Cross-Coupling Target: Kinase Hinge Binders Core->SNAr Heteroaryl Halides (Pd-cat) Deprotection PMB Deprotection (TFA or DDQ) Target: Free 3-Fluoroaniline Core->Deprotection Acidic / Oxidative Cleavage

Diversification pathways of (3-Fluorophenyl)(4-methoxybenzyl)amine in library synthesis.

References
  • Fluorine in Medicinal Chemistry | Chemical Society Reviews (2008) |[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry (1996) |[Link]

  • Greene's Protective Groups in Organic Synthesis, 5th Edition | Wiley |[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (3-Fluorophenyl)(4-methoxybenzyl)amine via Direct Reductive Amination

Introduction & Mechanistic Rationale The synthesis of secondary amines is a fundamental transformation in medicinal chemistry and drug development, with reductive amination accounting for approximately 25% of all C–N bon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of secondary amines is a fundamental transformation in medicinal chemistry and drug development, with reductive amination accounting for approximately 25% of all C–N bond-forming reactions in pharmaceutical manufacturing ()[1]. The target compound, (3-fluorophenyl)(4-methoxybenzyl)amine, is a structurally versatile secondary amine building block featuring an electron-withdrawing fluoro-substituted aryl ring and an electron-rich methoxy-substituted benzyl group.

Causality in Reagent Selection: The direct reductive amination between 3-fluoroaniline and 4-methoxybenzaldehyde involves the transient formation of an imine/iminium intermediate, followed by in situ reduction.

  • Substrate Electronic Effects: 3-Fluoroaniline is a weakly basic and less nucleophilic amine due to the inductive electron-withdrawing effect of the fluorine atom. Consequently, spontaneous imine formation is sluggish. The addition of a stoichiometric amount of acetic acid (AcOH) acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of 4-methoxybenzaldehyde to increase its electrophilicity and facilitating the dehydration step to form the iminium ion[2].

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent for this transformation. As established by, NaBH(OAc)₃ is a mild, selective hydride donor that reduces protonated imines much faster than unreacted aldehydes[2]. This kinetic selectivity minimizes the formation of 4-methoxybenzyl alcohol (the over-reduction byproduct). Furthermore, NaBH(OAc)₃ circumvents the severe toxicity hazards associated with sodium cyanoborohydride (NaBH₃CN), which can liberate lethal hydrogen cyanide gas during aqueous workup[3].

Safety & Handling

3-Fluoroaniline is a combustible liquid that is harmful if swallowed, inhaled, or absorbed through the skin, and it causes serious eye damage ()[4]. All manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a standard laboratory coat.

Reaction Stoichiometry & Parameter Optimization

Summarizing the quantitative data is critical for reproducible scale-up. The parameters below represent the highly optimized stoichiometry for weakly basic anilines undergoing direct reductive amination.

Table 1: Standard Stoichiometry for Direct Reductive Amination

ReagentMW ( g/mol )EquivalentsFunction
3-Fluoroaniline 111.121.00Limiting Reagent / Nucleophile
4-Methoxybenzaldehyde 136.151.05Carbonyl Electrophile
NaBH(OAc)₃ 211.941.50Selective Reducing Agent
Acetic Acid (Glacial) 60.051.00Brønsted Acid Catalyst
1,2-Dichloroethane (DCE) 98.960.2 MReaction Solvent

Step-by-Step Experimental Protocol

Step 1: Imine Formation

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (1.0 eq) and 1,2-dichloroethane (DCE) to achieve a 0.2 M substrate concentration.

  • Add 4-methoxybenzaldehyde (1.05 eq) to the stirring solution at room temperature (20–25 °C).

  • Add glacial acetic acid (1.0 eq) dropwise to the mixture.

  • Allow the reaction mixture to stir for 30 minutes under an inert atmosphere (N₂ or Ar) to promote the formation of the imine intermediate.

  • Self-Validation Check: A slight color change (often turning pale yellow to orange) indicates imine formation. For rigorous validation, an aliquot can be analyzed via ¹H NMR to observe the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the imine proton (~8.4 ppm).

Step 2: Reduction 5. Cool the reaction flask briefly in a ambient water bath (to absorb any mild exotherm) and add NaBH(OAc)₃ (1.5 eq) in three equal portions over 10 minutes[2]. 6. Remove the water bath and allow the suspension to stir at room temperature for 4 to 16 hours. 7. Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate solvent system. The reaction is deemed complete when the 4-methoxybenzaldehyde spot is consumed and a new, more polar UV-active spot (the secondary amine) appears. Staining the TLC plate with ninhydrin or potassium permanganate (KMnO₄) will validate the presence of the amine.

Step 3: Workup & Purification 8. Quench the reaction carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer reaches pH 7-8. Caution: CO₂ gas will evolve vigorously. 9. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL per gram of substrate). 10. Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. 11. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5-20% Ethyl Acetate in Hexanes) to afford the pure (3-fluorophenyl)(4-methoxybenzyl)amine.

Workflow Visualization

G A 3-Fluoroaniline + 4-Methoxybenzaldehyde B Solvent: DCE Additive: AcOH (1.0 eq) A->B C Imine Intermediate Formation (15-30 min) B->C D Addition of NaBH(OAc)3 (1.5 eq) C->D E Reduction at RT (4 - 16 hours) D->E F Aqueous Workup (Sat. NaHCO3 & Extraction) E->F G (3-Fluorophenyl)(4-methoxybenzyl)amine (Purified Product) F->G

Workflow for the direct reductive amination of 3-fluoroaniline and 4-methoxybenzaldehyde.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 61(11), 3849–3862 (1996). URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals. Source: Chemical Reviews, 119(23), 11857-11911 (2019). URL: [Link]

Sources

Application

Application Note: (3-Fluorophenyl)(4-methoxybenzyl)amine as a Versatile Building Block for Advanced Functional Materials

Abstract (3-Fluorophenyl)(4-methoxybenzyl)amine is a secondary amine primarily cataloged as an intermediate in synthetic chemistry.[1][2][3] However, a detailed analysis of its molecular architecture—comprising a fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-Fluorophenyl)(4-methoxybenzyl)amine is a secondary amine primarily cataloged as an intermediate in synthetic chemistry.[1][2][3] However, a detailed analysis of its molecular architecture—comprising a fluorinated aromatic ring, an electron-rich methoxybenzyl group, and a flexible secondary amine linkage—reveals significant, untapped potential for applications in materials science. This document provides a theoretical framework and practical protocols for leveraging this molecule as a foundational building block for two distinct classes of advanced materials: high-performance aromatic polyamides and amorphous hole-transporting materials for organic electronics. We present the scientific rationale, detailed synthesis protocols, and characterization methodologies to guide researchers in exploring its utility beyond conventional organic synthesis.

Introduction: Rationale and Molecular Merits

The field of materials science is perpetually driven by the need for novel molecular scaffolds that offer precise control over bulk properties. The molecule (3-Fluorophenyl)(4-methoxybenzyl)amine presents a compelling case for such a scaffold. Its utility stems from the synergistic effects of its three primary structural components:

  • The (3-Fluorophenyl) Group: The incorporation of fluorine into organic molecules is a well-established strategy for modulating physicochemical properties.[4] The high electronegativity of the fluorine atom can enhance thermal stability, influence crystal packing, and critically, tune the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels through inductive effects.[5][6] This is particularly valuable in the design of organic semiconductors.

  • The (4-Methoxybenzyl) Group: The methoxy group is a strong electron-donating substituent, which increases the electron density of its attached phenyl ring.[7] This moiety can improve the solubility of the molecule and its derivatives in organic solvents, facilitating material processing. Furthermore, the p-methoxybenzyl (PMB) group is known for its role in directing molecular assembly and can contribute to the formation of stable amorphous films, a desirable characteristic for electronic devices.[8][9]

  • The Secondary Amine Linkage: The central C-N-C bond provides flexibility and a non-planar geometry. This structure is analogous to the core of diarylamine and triphenylamine compounds, which are renowned for their excellent hole-transporting capabilities due to their ability to form stable radical cations.[10][11] This amine also serves as a reactive site for polymerization reactions, enabling the creation of novel high-performance polymers.

These features position (3-Fluorophenyl)(4-methoxybenzyl)amine as a prime candidate for constructing materials with tailored thermal, electronic, and processing properties.

Physicochemical Properties

PropertyValueSource
CAS Number 416866-61-0[1]
Molecular Formula C₁₄H₁₄FNO[1]
Molecular Weight 231.27 g/mol [1]
Appearance Varies; often a liquid or low-melting solid-
Purity Typically >95%[1]

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N -- C_benzyl;
N -- C_phenyl;
C_phenyl -- benz2_C1;

// Benzyl connections
C_benzyl -- benz1_C1;
benz1_C1 -- benz1_C2 -- benz1_C3 -- benz1_C4 -- benz1_C5 -- benz1_C6 -- benz1_C1;
benz1_C4 -- O -- CH3;

// Phenyl connections
benz2_C1 -- benz2_C2 -- benz2_C3 -- benz2_C4 -- benz2_C5 -- benz2_C6 -- benz2_C1;

// Add labels for clarity
label_methoxy [pos="4.5,-1.0!", label="4-Methoxybenzyl Group"];
label_fluoro [pos="-3.5,-1.0!", label="3-Fluorophenyl Group"];

}

Caption: Molecular structure of (3-Fluorophenyl)(4-methoxybenzyl)amine.

Application Area 1: Monomer for High-Performance Polyamides

Rationale: Aromatic polyamides (aramids) are known for their exceptional thermal stability and mechanical strength. By functionalizing the (3-Fluorophenyl)(4-methoxybenzyl)amine core to create a dicarboxylic acid monomer, it is possible to synthesize novel polyamides via polycondensation. The non-planar, asymmetric nature of the monomer is expected to disrupt chain packing, leading to enhanced solubility in organic solvents and processability compared to conventional rigid-rod aramids. The fluorine and methoxy groups would further contribute to thermal stability and tailored intermolecular interactions.

G cluster_0 Monomer Synthesis Workflow cluster_1 Polymerization Workflow A Start: (3-Fluorophenyl) (4-methoxybenzyl)amine B Step 1: Di-acylation (e.g., with 4-chlorobenzoyl chloride) A->B C Step 2: Nucleophilic Aromatic Substitution (e.g., with KCN) B->C D Step 3: Dinitrile Hydrolysis C->D E Result: Dicarboxylic Acid Monomer D->E F Dicarboxylic Acid Monomer H Polycondensation Reaction (e.g., Phosphorylation Method) F->H G Aromatic Diamine G->H I Result: High-Performance Polyamide H->I

Caption: Proposed workflow for polyamide synthesis.

Protocol 1: Synthesis of a Dicarboxylic Acid Monomer

This protocol describes a hypothetical but plausible multi-step synthesis of a dicarboxylic acid monomer based on the title compound, drawing from established aromatic nucleophilic substitution and hydrolysis reactions.

Objective: To synthesize 4',4''-((3-fluorophenyl)azanediyl)bis(methylene)bis(4-methoxybenzoic acid), a novel dicarboxylic acid monomer. This is a conceptual pathway; reaction conditions require optimization.

Materials:

  • (3-Fluorophenyl)(4-methoxybenzyl)amine

  • 4-Fluorobenzonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Step 1: N-Alkylation with 4-Fluorobenzonitrile

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add (3-Fluorophenyl)(4-methoxybenzyl)amine (1.0 eq), anhydrous K₂CO₃ (3.0 eq), and anhydrous DMF.

    • Stir the suspension at room temperature for 30 minutes.

    • Add 4-fluorobenzonitrile (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting amine is consumed.

    • Causality: The secondary amine acts as a nucleophile, displacing the fluoride on the electron-deficient cyanophenyl ring in an SₙAr reaction. K₂CO₃ is the base required to deprotonate the amine or scavenge the HF byproduct.

  • Step 2: Work-up and Isolation of the Dinitrile Intermediate

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to yield the dinitrile intermediate.

  • Step 3: Alkaline Hydrolysis to Dicarboxylic Acid

    • Reflux the isolated dinitrile intermediate in a mixture of ethanol and aqueous NaOH (e.g., 10 M) for 24-48 hours. Monitor the reaction for the disappearance of the nitrile peaks in IR spectroscopy.

    • Causality: The strong basic conditions facilitate the hydrolysis of both nitrile groups to carboxylate salts, releasing ammonia gas.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of ~2 with concentrated HCl, causing the dicarboxylic acid to precipitate.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Polyamide Synthesis via Polycondensation

Objective: To polymerize the synthesized dicarboxylic acid monomer with a commercial aromatic diamine.

Materials:

  • Synthesized dicarboxylic acid monomer (from Protocol 1)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium Chloride (CaCl₂), anhydrous

  • Methanol

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve the dicarboxylic acid monomer (1.0 eq), 4,4'-oxydianiline (1.0 eq), and anhydrous CaCl₂ in a mixture of anhydrous NMP and pyridine.

  • Stir the mixture at room temperature until all solids dissolve.

  • Heat the solution to 100-110 °C.

  • Add triphenyl phosphite (2.2 eq) to the hot solution. Maintain the temperature for 3-5 hours. The solution will become highly viscous.

    • Causality: This is the Yamazaki-Higashi phosphorylation reaction, a common method for direct polycondensation. TPP activates the carboxylic acid groups, allowing them to react with the amine groups to form amide bonds.

  • Cool the viscous solution and pour it slowly into a large volume of vigorously stirred methanol.

  • The fibrous polyamide will precipitate. Collect the polymer by filtration, wash extensively with fresh methanol, and dry in a vacuum oven at 80 °C for 24 hours.

Application Area 2: Core Unit for Hole-Transporting Materials (HTMs)

Rationale: The molecular structure of (3-Fluorophenyl)(4-methoxybenzyl)amine is highly conducive to forming a stable, amorphous thin film, a critical requirement for organic electronic devices like Organic Light-Emitting Diodes (OLEDs). Its diarylamine-like core provides a pathway for hole transport upon oxidation. The fluorine and methoxy substituents allow for fine-tuning of the HOMO energy level, which is crucial for matching the energy levels of adjacent layers (e.g., the anode and the emissive layer) to ensure efficient charge injection and transport.

G cluster_0 OLED Device Stack Anode Anode (ITO) Transparent Conductor HTL Hole Transport Layer (HTL) Material: (3-Fluorophenyl)(4-methoxybenzyl)amine derivative Anode->HTL Hole Injection EML Emissive Layer (EML) Light Emission HTL->EML Hole Transport Recombination Hole-Electron Recombination (Light Generation) ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode (Al/LiF) Electron Injection Cathode->ETL Electron Injection

Caption: Role of a Hole-Transporting Layer (HTL) in an OLED.

Protocol 3: Electrochemical Characterization by Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential and estimate the HOMO energy level of (3-Fluorophenyl)(4-methoxybenzyl)amine.

Materials:

  • (3-Fluorophenyl)(4-methoxybenzyl)amine

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar supporting electrolyte

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Ferrocene (for internal calibration)

  • Potentiostat with a three-electrode setup:

    • Working Electrode: Glassy carbon or platinum disk

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter Electrode: Platinum wire

Procedure:

  • Preparation:

    • Prepare a ~0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent.

    • Prepare a ~1-5 mM solution of the (3-Fluorophenyl)(4-methoxybenzyl)amine sample in the electrolyte solution.

    • Polish the working electrode with alumina slurry, rinse, and sonicate in solvent to ensure a clean surface.

  • Measurement:

    • Assemble the three-electrode cell with the sample solution. Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

    • Run a cyclic voltammogram, scanning from an initial potential (e.g., 0 V) to a positive potential (e.g., +1.5 V) and back. Adjust the scan range as needed to observe the oxidation peak.

    • Record the scan at various scan rates (e.g., 50, 100, 200 mV/s) to check for electrochemical reversibility.

    • After recording the sample's CV, add a small amount of ferrocene to the solution and record its CV under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable internal reference potential.

  • Data Analysis & Interpretation:

    • Determine the onset potential of the first oxidation wave (E_onset) from the voltammogram of the sample.

    • Determine the half-wave potential of the Fc/Fc⁺ couple (E₁/₂_Fc).

    • Calculate the HOMO energy level using the empirical formula: HOMO (eV) = - [E_onset vs Fc/Fc⁺ + 4.8] where E_onset vs Fc/Fc⁺ = E_onset_sample - E₁/₂_Fc. (Note: The value of 4.8 eV is the estimated energy level of the Fc/Fc⁺ couple relative to the vacuum level. Some literature uses values up to 5.1 eV.)

Hypothetical Data Summary
CompoundE_onset (V vs. Ag/AgCl)E₁/₂_Fc (V vs. Ag/AgCl)E_onset (V vs. Fc/Fc⁺)Calculated HOMO (eV)
(3-Fluorophenyl)(4-methoxybenzyl)amine0.850.450.40-5.20
Reference HTM (e.g., TPD)0.700.450.25-5.05

This data would allow researchers to directly compare the energy levels of the new material against established standards to assess its suitability for specific device architectures.

Summary and Future Outlook

(3-Fluorophenyl)(4-methoxybenzyl)amine is more than a simple chemical intermediate; it is a strategically designed molecular platform for materials innovation. The protocols and rationale presented here provide a clear pathway for its exploration as a monomer for soluble, high-performance polyamides and as a core for amorphous hole-transporting materials. The unique combination of fluorine and methoxy substituents offers a rich parameter space for tuning material properties.

Future work could involve derivatizing the aromatic rings with additional functional groups (e.g., hole-trapping moieties or cross-linking sites), exploring its use in other applications such as dye-sensitized solar cells[11][12] or as a component in liquid crystalline materials, and conducting detailed computational studies to predict its electronic and conformational properties.[13]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 6). Beyond Fragrance: Exploring the Role of 4-Methoxybenzyl Alcohol in Specialty Polymers and Materials Science.
  • Al-Ogaidi, W. et al. (2018). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Oriental Journal of Chemistry, 34(3). Available at: [Link]

  • Synblock. (3-Fluorophenyl)(4-methoxybenzyl)amine.
  • Fiveable. (2025, August 15). p-methoxybenzyl (pmb) Definition.
  • Benchchem. (2025). The Strategic Advantage of 2-Methoxybenzyl (MOB) Protection in Complex Molecule Synthesis.
  • ACS Publications. (2010, October 12). Synthesis, Crystal Structures, and Photophysical Properties of Triphenylamine-Based Multicyano Derivatives. The Journal of Organic Chemistry.
  • Semantic Scholar. Synthesis and characterization of a triphenylamine-dibenzosuberenone-based conjugated organic material and an investigation of its photovoltaic properties.
  • Advanced Journal of Chemistry, Section A. (2021, May 12). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations.
  • Chemical-Suppliers. (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | CAS 418792-57-1.
  • ResearchGate. (2026, January 6). Synthesis and characterization of a triphenylamine-dibenzosuberenone-based conjugated organic material and an investigation of its photovoltaic properties.
  • Santa Cruz Biotechnology. (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine (CAS 418792-57-1).
  • ACS Publications. The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. Journal of the American Chemical Society.
  • Zhou, Y. et al. (2016, January 12). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews.
  • MDPI. (2021, April 14). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the purity of (3-Fluorophenyl)(4-methoxybenzyl)amine

Welcome to the Amine Synthesis Technical Support Center . This portal is designed for research scientists and drug development professionals seeking to optimize the synthesis and downstream purification of (3-Fluoropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amine Synthesis Technical Support Center . This portal is designed for research scientists and drug development professionals seeking to optimize the synthesis and downstream purification of (3-Fluorophenyl)(4-methoxybenzyl)amine .

Because this molecule is synthesized via the reductive amination of 3-fluoroaniline and 4-methoxybenzaldehyde, achieving >99% purity requires a deep understanding of the kinetic and thermodynamic competing pathways. Below is our advanced troubleshooting guide, mechanistic breakdown, and self-validating purification protocol.

Part 1: Mechanistic Pathway & Impurity Mapping

To successfully purify this secondary amine, we must first understand how impurities are generated during the reaction cycle.

MechanisticPathway SM 3-Fluoroaniline + 4-Methoxybenzaldehyde Imine Imine Intermediate (Schiff Base) SM->Imine  -H2O (Condensation)   Imp1 Impurity: 4-Methoxybenzyl Alcohol (Aldehyde Reduction) SM->Imp1  Premature Reduction   Target Target: (3-Fluorophenyl) (4-methoxybenzyl)amine Imine->Target  Hydride Reduction   Imp2 Impurity: Tertiary Amine (Over-alkylation) Target->Imp2  Excess Aldehyde + Reduction  

Figure 1: Mechanistic pathway of reductive amination and primary impurity generation.

Part 2: Troubleshooting Guide & FAQs

Q1: My crude NMR shows a massive peak for 4-methoxybenzyl alcohol. How is this forming and how do I stop it? Causality: 4-Methoxybenzaldehyde is highly electrophilic. If your reducing agent is introduced before the imine condensation is thermodynamically complete, the hydride will preferentially attack the unreacted aldehyde, reducing it to an alcohol[1]. Solution: Transition from a direct to an indirect (stepwise) reductive amination. Force the imine formation to completion using a mild Lewis acid (e.g., Titanium(IV) isopropoxide) or a dehydrating agent (molecular sieves) for 2–4 hours before adding the reductant. Furthermore, switch your reductant to Sodium Triacetoxyborohydride (NaBH(OAc)₃). The steric bulk of the acetate groups drastically reduces its reactivity toward aldehydes, making it highly chemoselective for the iminium ion[1].

Q2: I am detecting unreacted 3-fluoroaniline in my final product. Why didn't it react completely? Causality: 3-Fluoroaniline is an electron-poor, deactivated primary amine. The strongly electron-withdrawing fluorine atom pulls electron density away from the amine nitrogen via inductive effects, drastically lowering its nucleophilicity. Consequently, the initial nucleophilic attack on the aldehyde is kinetically sluggish. Solution: Catalyze the condensation with 1.0 equivalent of glacial acetic acid. This precisely tunes the pH to protonate the carbonyl oxygen of the aldehyde (increasing its electrophilicity) without fully protonating the weakly basic aniline, driving the equilibrium forward[2].

Q3: LC-MS indicates the presence of a tertiary amine impurity. How do I mitigate over-alkylation? Causality: Over-alkylation occurs when the newly formed secondary amine—(3-Fluorophenyl)(4-methoxybenzyl)amine—reacts with a second equivalent of 4-methoxybenzaldehyde[2]. While secondary anilines are sterically hindered, the highly reactive nature of the anisaldehyde can still drive this bis-alkylation. Solution: Strictly control your stoichiometry. Use a slight excess of the aniline (1.05 equivalents) relative to the aldehyde (1.00 equivalent). Keep the reaction temperature at or below 20°C during the hydride addition to suppress the activation energy required for the bulkier tertiary amine formation.

Part 3: Reagent Optimization Matrix

Selecting the correct reducing agent dictates the impurity profile of your crude mixture. Below is a quantitative summary of how different reductants impact the synthesis of this specific target.

Reducing AgentChemoselectivity (Imine vs Aldehyde)Over-Alkylation RiskTypical Yield (%)Mechanistic Note
NaBH₄ PoorHigh40 - 60%Rapidly reduces unreacted aldehyde to alcohol; requires strict stepwise protocol.
NaBH₃CN GoodModerate70 - 85%Effective, but requires acidic pH and generates highly toxic HCN gas byproducts[2].
NaBH(OAc)₃ ExcellentLow85 - 95%Steric bulk prevents aldehyde reduction; the industry standard for direct amination[1].
H₂ / Pd/C ExcellentLowN/ANot Recommended. High risk of catalytic hydrodefluorination (cleaving the C-F bond).

Part 4: Self-Validating Purification Protocol

While column chromatography is standard, it is inefficient for scale-up. Because the target molecule is a secondary amine, we can exploit its basicity to separate it from neutral impurities (unreacted aldehyde and alcohol byproducts) using a self-validating precipitation workflow[3].

PurificationWorkflow Crude Crude Mixture (Free Base) Extract Acid-Base Extraction Crude->Extract OrgLayer Organic Layer (Enriched Product) Extract->OrgLayer  Remove salts   Salt HCl Salt Precipitation OrgLayer->Salt  Add ethereal HCl   Pure Pure Hydrochloride Salt (>99% Purity) Salt->Pure  Filtration & Wash  

Figure 2: Step-by-step downstream purification workflow for secondary aniline derivatives.

Step-by-Step Methodology: Hydrochloride Salt Precipitation

  • Reaction Quench: Upon reaction completion, quench the mixture with saturated aqueous NaHCO₃ (10 mL/g of product). Self-Validation: The cessation of gas evolution (CO₂) confirms the complete neutralization of acetic acid and the destruction of excess borohydride.

  • Phase Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude oil.

  • Solvent Exchange: Dissolve the crude free-base oil in a non-polar solvent system, ideally dry diethyl ether or methyl tert-butyl ether (MTBE) (10 mL/g).

  • Target Precipitation: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether.

    • Self-Validation: The immediate formation of a white crystalline precipitate is a physical validation of success. Only the basic amine is protonated and crashes out of the non-polar solvent. Neutral impurities (4-methoxybenzaldehyde and 4-methoxybenzyl alcohol) remain entirely dissolved in the ether supernatant[3].

  • Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove any residual trapped aldehyde. Dry under a high vacuum to yield the highly pure (3-Fluorophenyl)(4-methoxybenzyl)amine hydrochloride.

References

  • Organic Syntheses Procedure: Reductive Amination Organic Syntheses, Inc. URL:[Link]

  • Reductive amination in case of secondary amines Chemistry Stack Exchange (Citing: Abdel-Magid et al., J. Org. Chem. 1996, 61(11), 3849-3862) URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Diarylamine Synthesis

Welcome to the Technical Support Center for Diarylamine Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical nuances of C-N bond formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diarylamine Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical nuances of C-N bond formation. The synthesis of diarylamines relies heavily on two foundational methodologies: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation[1].

This guide moves beyond basic procedures to explore the causality behind catalyst selection, ligand design, and reaction optimization, ensuring your protocols are robust, reproducible, and self-validating.

FAQs: Catalyst & Ligand Selection

Q1: How do I choose between Palladium (Buchwald-Hartwig) and Copper (Ullmann) catalysts for my specific diarylamine synthesis? Answer: The selection is dictated by substrate electronics, steric hindrance, and process economics[1].

  • Palladium Catalysts (Buchwald-Hartwig): Highly versatile and operate under mild conditions (25–120 °C)[1]. They are mandatory for unactivated aryl chlorides or sterically hindered substrates[2]. The mechanism relies on a Pd(0)/Pd(II) cycle where bulky phosphine ligands facilitate both the oxidative addition of the halide and the reductive elimination of the product[3].

  • Copper Catalysts (Ullmann Condensation): Highly cost-effective and traditionally favored for electron-poor aryl bromides and iodides[1]. While traditional Ullmann reactions require harsh temperatures (>150 °C), modern ligand-accelerated variants using 1,10-phenanthroline or diamines can proceed at significantly lower temperatures (50–100 °C lower than traditional methods) by preventing the aggregation of the active Cu(I) species[4].

Q2: Which palladium pre-catalyst and ligand combination is best for coupling sterically hindered or electron-poor aryl chlorides? Answer: Aryl chlorides possess a high bond dissociation energy, requiring a highly active, electron-rich Pd(0) source. Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ paired with Buchwald dialkylbiarylphosphines (e.g., XPhos, RuPhos, or BrettPhos) are optimal[3]. The electron-rich nature of these ligands accelerates the oxidative addition of the strong C-Cl bond. More importantly, their extreme steric bulk forces the palladium center into a mono-ligated state ( L1​Pd(0) ), which is the highly active species that accelerates the final reductive elimination step to form the C-N bond[2].

Troubleshooting Common Experimental Issues

Q3: I am observing significant dehalogenation (hydrodehalogenation) instead of the desired C-N coupling. How can I suppress this? Answer: Dehalogenation is a competing side reaction that occurs when the organopalladium(II) intermediate undergoes β-hydride elimination or reacts with a proton source before the transmetalation or reductive elimination steps[5]. To suppress this:

  • Optimize the Ligand: Switch to a more sterically hindered and electron-rich ligand (e.g., SPhos or RuPhos) to accelerate the desired reductive elimination over competing side reactions[6].

  • Modulate the Base: Strong bases like NaOtBu can sometimes promote side reactions. Switching to a milder, anhydrous base like K₃PO₄ or Cs₂CO₃ can mitigate dehalogenation, though it may require slightly longer reaction times[5].

  • Eliminate Proton Sources: Ensure rigorous anhydrous conditions. Residual water in solvents or hygroscopic bases acts as the primary proton source for debromination[7].

Q4: My Buchwald-Hartwig amination of a 2-halopyridine is stalling. What is causing this, and how do I fix it? Answer: Stalling in this context is almost always caused by catalyst poisoning. The nitrogen atom of the 2-halopyridine substrate strongly coordinates to the palladium center, displacing the phosphine ligand and forming a stable, catalytically inactive complex[8]. Solution: You must utilize highly sterically hindered ligands that physically block the pyridine nitrogen from coordinating to the metal center. Ligands like BrettPhos, or specific bidentate ligands like BINAP and DPPF (which bind tightly to Pd and resist displacement), are highly effective for overcoming this specific substrate challenge[2][8].

Visualizing the Workflows

G Start Aryl Halide Substrate Q1 Halide Type? Start->Q1 Cl Aryl Chloride Q1->Cl BrI Aryl Bromide / Iodide Q1->BrI Pd Buchwald-Hartwig (Pd Catalyst) Cl->Pd Requires highly active Pd(0) Steric Sterically Hindered? BrI->Steric Cu Ullmann Condensation (Cu Catalyst) Steric->Pd Yes Steric->Cu No / Cost-sensitive

Caption: Decision workflow for selecting between Pd and Cu catalysts.

G Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)L_n-X Oxidative Addition Pd0->PdII_Ox Ar-X PdII_Amine Ar-Pd(II)L_n-NR2 Amine Binding & Deprotonation PdII_Ox->PdII_Amine HNR2 + Base - HX PdII_Amine->Pd0 Reductive Elimination Product Ar-NR2 Diarylamine Product PdII_Amine->Product

Caption: The Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.

Quantitative Data: Catalyst Selection Matrix

The following table summarizes the operational parameters for both methodologies to facilitate rapid experimental design[1].

FeatureUllmann Condensation (Cu)Buchwald-Hartwig Amination (Pd)
Active Catalyst Copper (CuI, Cu₂O)Palladium (Pd₂(dba)₃, Pd(OAc)₂)
Typical Ligands Diamines, amino acids, 1,10-phenanthrolineBulky, electron-rich phosphines (XPhos, BINAP)
Base Required Strong inorganic bases (K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (NaOtBu, LiHMDS)
Optimal Solvents High-boiling polar solvents (DMF, DMSO, NMP)Anhydrous aprotic solvents (Toluene, 1,4-Dioxane)
Temperature High (90–150 °C)Milder (25–120 °C)
Substrate Scope Favored for electron-poor aryl iodides/bromidesBroad scope, including unactivated aryl chlorides

Self-Validating Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Note: Rigorous degassing is built into this protocol to prevent the irreversible oxidation of the sensitive Pd(0) active species to palladium black.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl halide (1.0 mmol), the primary or secondary amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the selected phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol)[3].

  • Atmosphere Control: Seal the Schlenk tube with a PTFE septum. Evacuate the vessel and backfill with high-purity Argon or Nitrogen. Repeat this freeze-pump-thaw or evacuation cycle three times to ensure a strictly inert atmosphere[9].

  • Solvent Addition: Via a syringe, add anhydrous, thoroughly degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)[3].

  • Reaction Execution: Place the sealed tube in a pre-heated oil bath set to 80–100 °C. Stir vigorously for 12–24 hours. Validate the reaction progress by taking small aliquots for TLC or LC-MS analysis until the aryl halide is fully consumed[8].

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the crude mixture through a short plug of Celite to remove insoluble inorganic salts and palladium residues[8].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to afford the pure diarylamine[10].

Protocol 2: Ligand-Accelerated Copper-Catalyzed Ullmann Condensation

Mechanistic Note: The addition of 1,10-phenanthroline prevents the precipitation of inactive copper aggregates, allowing the reaction to proceed at much lower temperatures than classical Ullmann conditions.

  • Reagent Preparation: To a heavy-walled sealed tube, add the aryl iodide (1.0 mmol), the arylamine (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol)[10].

  • Atmosphere & Solvent: Flush the reaction vessel with Argon for 5 minutes. Add anhydrous DMF or DMSO (5 mL)[10].

  • Reaction Execution: Seal the tube tightly and heat the mixture to 90–110 °C for 18 hours[4].

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water (10 mL) to crash out highly non-polar products, or extract directly with ethyl acetate (3 x 15 mL). Wash the combined organic layers extensively with brine to remove the high-boiling DMF/DMSO solvent, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

References

  • Benchchem. "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." Benchchem Technical Support Center.
  • Benchchem. "A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination." Benchchem Technical Support Center.
  • Benchchem. "Troubleshooting byproduct formation in 6-Bromo-1H-indazole reactions." Benchchem Technical Support Center.
  • Benchchem. "Technical Support Center: Optimizing Reaction Conditions for 1H-Benzo[c]carbazole Functionalization." Benchchem Technical Support Center.
  • Benchchem. "Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions." Benchchem Technical Support Center.
  • Benchchem. "An In-depth Technical Guide to Diarylamines in Organic Synthesis." Benchchem Technical Support Center.
  • Benchchem. "Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings." Benchchem Technical Support Center.
  • Benchchem. "Palladium-Catalyzed Synthesis of Diarylamines: Application Notes and Protocols." Benchchem Technical Support Center.
  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.
  • Goodbrand, H. B., & Hu, N. X. "Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines." SciSpace / The Journal of Organic Chemistry.

Sources

Troubleshooting

Advanced Amine Synthesis Support Center: Troubleshooting Over-Alkylation

Welcome to the Advanced Amine Synthesis Support Center. As drug development professionals and synthetic chemists, you are well aware that the selective construction of carbon-nitrogen bonds is a cornerstone of pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amine Synthesis Support Center. As drug development professionals and synthetic chemists, you are well aware that the selective construction of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis. However, direct alkylation of amines is notoriously difficult to control. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass the pitfalls of over-alkylation and achieve high-purity monoalkylated products.

Section 1: The Mechanistic Root of Over-Alkylation (FAQ)

Q: Why is direct alkylation of amines with alkyl halides generally discouraged in our development pipelines?

A: Direct alkylation suffers from a "runaway train" effect driven by inductive electron donation. When an alkyl group attaches to a nitrogen atom, it donates electron density to the nitrogen's lone pair. This makes the newly formed primary amine more nucleophilic than the starting ammonia, and a secondary amine more nucleophilic than a primary amine[1].

Consequently, the reaction rate increases with each subsequent alkylation step. Even if you carefully control stoichiometry, the highly reactive intermediates will outcompete the starting material for the electrophile, inevitably leading to a statistical mixture of primary, secondary, tertiary amines, and quaternary ammonium salts[1][2]. While using a massive excess of the starting amine can statistically favor monoalkylation, this approach is atom-inefficient, complicates purification, and is economically unviable for expensive pharmaceutical intermediates[2].

OverAlkylation N1 Ammonia (NH₃) N2 Primary Amine (R-NH₂) N1->N2 + R-X N3 Secondary Amine (R₂-NH) N2->N3 + R-X Faster N4 Tertiary Amine (R₃-N) N3->N4 + R-X Fastest N5 Quaternary Salt (R₄-N⁺X⁻) N4->N5 + R-X

The runaway cascade of amine over-alkylation due to increasing nucleophilicity.

Section 2: Strategic Alternatives & Validated Workflows

Strategy A: The Gabriel Synthesis (Targeting Pure Primary Amines)

Q: I need to synthesize a pure primary amine from a primary alkyl halide. Direct amination with ammonia yields a complex mixture. What is the standard workaround?

A: The Gabriel Synthesis is the gold standard for this transformation. By employing potassium phthalimide as an ammonia surrogate, we introduce a sterically bulky, electron-withdrawing protecting group. The pKa of phthalimide (~8.3) allows for easy deprotonation. Crucially, once the N-alkyl phthalimide is formed, the nitrogen lacks a nucleophilic lone pair (due to resonance with the two adjacent carbonyls), making over-alkylation mechanistically impossible[3].

Protocol 1: Gabriel Synthesis of Primary Amines

  • Phthalimide Alkylation: Dissolve potassium phthalimide (1.0 eq.) and the primary alkyl halide (1.1 eq.) in anhydrous DMF. Heat to 90°C for 4-6 hours[3].

  • Validation Check: Monitor by TLC. The N-alkylphthalimide intermediate will appear significantly less polar than the starting halide.

  • Hydrazinolysis (Ing-Manske Procedure): Concentrate the mixture, redissolve in ethanol, and add hydrazine hydrate (1.2 eq.). Reflux for 2 hours[3].

  • Isolation & Self-Validation: The byproduct, phthalhydrazide, will precipitate as a dense white solid. Filtering this solid serves as a visual self-validation that the protecting group has been successfully cleaved. Concentrate the filtrate to yield the pure primary amine[3].

Strategy B: Reductive Amination (Targeting Secondary Amines)

Q: What is the most reliable method for converting a primary amine to a secondary amine without forming tertiary amines?

A: Reductive amination is the industry standard. By condensing a primary amine with an aldehyde or ketone, an imine (or iminium) intermediate is formed. Subsequent reduction yields the secondary amine. Because the alkylating agent is a carbonyl rather than an alkyl halide, the reaction intrinsically stops after one addition, completely bypassing the over-alkylation cascade[4].

Protocol 2: Reductive Amination using STAB

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in anhydrous 1,2-dichloroethane (DCE)[4].

  • Imine Formation & Validation: Stir the mixture at room temperature for 30 minutes. Self-Validation: Monitor the disappearance of the aldehyde via TLC before adding the reducing agent. This ensures that direct reduction of the carbonyl to an alcohol is minimized, validating the complete formation of the imine intermediate[4].

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise. The mild reducing power of STAB ensures selective reduction of the iminium ion over any unreacted carbonyl[4].

  • Work-up: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Strategy C: The Fukuyama Amine Synthesis (Mild Direct Alkylation)

Q: Reductive amination isn't viable for my substrate because the corresponding aldehyde is highly unstable. Is there a direct alkylation method that strictly stops at monoalkylation?

A: Yes, the Fukuyama Amine Synthesis. This highly chemoselective protocol utilizes 2-nitrobenzenesulfonamide (nosyl amide) as both an activating and protecting group. The strongly electron-withdrawing nosyl group lowers the pKa of the amine to ~9, allowing for selective alkylation under mild basic conditions or via Mitsunobu coupling. Once monoalkylated, the nitrogen is completely deactivated against a second alkylation[5][6].

Protocol 3: Fukuyama Amine Synthesis

  • Nosylation: Treat the primary amine (1.0 eq.) with 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 eq.) and triethylamine (1.2 eq.) in CH₂Cl₂ at 0°C, then warm to room temperature[5].

  • Alkylation: Dissolve the isolated nosyl amide in DMF. Add K₂CO₃ (2.0 eq.) and the alkyl halide (1.2 eq.). Stir at 50°C. Causality: The electron-withdrawing nosyl group prevents a second alkylation by completely deactivating the nitrogen's lone pair[6].

  • Deprotection: To the N-alkyl nosyl amide in acetonitrile, add thiophenol (1.2 eq.) and aqueous KOH or K₂CO₃ (2.0 eq.). Heat to 50°C for 40 minutes[5].

  • Validation Check: The release of sulfur dioxide and the formation of the bright yellow Meisenheimer complex byproduct visually and analytically confirm the deprotection, yielding the pure secondary amine[6].

FukuyamaLogic Step1 Primary Amine (R-NH₂) Step2 Nosyl Amide (R-NH-Ns) Step1->Step2 Protection Step3 N-Alkyl Nosyl Amide (R-N(R')-Ns) Step2->Step3 Monoalkylation Step4 Secondary Amine (R-NH-R') Step3->Step4 Deprotection Reagent1 NsCl, Et₃N Reagent1->Step2 Reagent2 R'-X, K₂CO₃ Reagent2->Step3 Reagent3 PhSH, K₂CO₃ Reagent3->Step4

Logical workflow of the Fukuyama amine synthesis preventing over-alkylation.

Section 3: Quantitative Comparison of Synthesis Strategies

To assist in selecting the optimal synthetic route for your pipeline, refer to the following comparative data matrix:

Synthetic StrategyTarget ProductKey ReagentsOver-Alkylation RiskTypical YieldsBest Application / Use Case
Direct Alkylation MixturesR-X, Inorganic BaseVery High 20% - 40%Exhaustive methylation (Quaternary salts)
Gabriel Synthesis Primary (1°)Phthalimide, R-X, HydrazineNone 75% - 90%Pure aliphatic primary amines
Reductive Amination Secondary (2°)Carbonyl, NaBH(OAc)₃Low 80% - 95%General secondary amine synthesis
Fukuyama Synthesis Secondary (2°)NsCl, R-X/R-OH, PhSHNone 85% - 98%Complex, sterically hindered substrates

References

  • Benchchem. preventing over-alkylation of amines in synthesis.
  • Chem-Station. Fukuyama Amine Synthesis.
  • RSC Publishing. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure.
  • Grokipedia. Gabriel synthesis.
  • Jack Westin. Synthesis of Amines - Organic Chemistry.
  • RSC Books. Chapter 2: Synthetic Methods for Alkyl Amines.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Substituted Diarylamine Synthesis: A Comparative Analysis of Leading Methods

The substituted diarylamine motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, organic electronic materials, and agrochemicals.[1] The efficient construction of the centr...

Author: BenchChem Technical Support Team. Date: March 2026

The substituted diarylamine motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, organic electronic materials, and agrochemicals.[1] The efficient construction of the central carbon-nitrogen (C-N) bond is, therefore, a critical challenge for synthetic chemists. This guide provides an in-depth comparison of the two leading methodologies for diarylamine synthesis: the classic copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. We will explore the mechanistic underpinnings, practical considerations, and substrate compatibility of each, providing the field-proven insights necessary for researchers to make informed decisions in their synthetic planning.

The Competing Catalysts: Copper vs. Palladium

The choice between copper and palladium is the primary divergence in modern C-N cross-coupling strategies.[2] Historically, copper was the metal of choice in the classic Ullmann reaction. However, these early methods were notorious for their harsh conditions—often requiring very high temperatures (>150-220°C) and stoichiometric amounts of copper.[1]

The landscape shifted dramatically with the advent of the Buchwald-Hartwig amination in the mid-1990s.[3][4] This palladium-catalyzed reaction offered significantly milder conditions, broader substrate scope, and higher functional group tolerance, quickly becoming the preferred method for many applications.[4][5] In response, significant advancements in ligand development have revitalized copper-catalyzed methods, leading to "modern Ullmann" or "ligand-accelerated" protocols that operate under much gentler conditions than their predecessors.[6][7]

The fundamental differences in reactivity and coordination chemistry between palladium and copper dictate the distinct advantages and limitations of each system.[2][8] Palladium systems, often employing bulky, electron-rich phosphine ligands, excel at challenging couplings involving less reactive starting materials like aryl chlorides.[2] Copper-based systems, which are more cost-effective, are highly effective for reactions with more reactive aryl iodides and bromides.[2][6]

Mechanistic Deep Dive: Understanding the "How" and "Why"

The operational differences between these methods are rooted in their distinct catalytic cycles. A clear understanding of these mechanisms is crucial for troubleshooting and optimizing reaction conditions.

The Buchwald-Hartwig Amination: A Pd(0)/Pd(II) Cycle

The Buchwald-Hartwig reaction is a powerful and versatile method for forming C-N bonds.[3] It proceeds via a well-established Pd(0)/Pd(II) catalytic cycle, which consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the C-X bond to form a Pd(II) intermediate.[3] This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is essential here to deprotonate the coordinated amine, forming a palladium amido complex.[1][3]

  • Reductive Elimination: This final, crucial step forms the new C-N bond, yielding the desired diarylamine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]

The choice of ligand is paramount for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BINAP) are required to facilitate the reductive elimination step, which can otherwise be slow and lead to side reactions like β-hydride elimination.[3][8]

Decision_Tree cluster_legend Decision Guide start Synthetic Goal: Synthesize a Substituted Diarylamine cost Is Cost a Major Constraint? (Large-Scale Synthesis) start->cost halide What is the Aryl Halide? cost->halide No ullmann Consider Ligand-Accelerated Ullmann Condensation cost->ullmann Yes functional_groups Are Sensitive Functional Groups Present? halide->functional_groups Aryl Chloride or Electron-Rich Bromide halide->ullmann Aryl Iodide or Electron-Poor Bromide bha Buchwald-Hartwig Amination is the Preferred Method functional_groups->bha Yes functional_groups->bha No, but need highest generality k1 Starting Point k2 Decision Node k3 Recommended Method

Sources

Comparative

Technical Comparison Guide: (3-Fluorophenyl)(4-methoxybenzyl)amine vs. Fluorinated Analogues in Drug Discovery

Introduction Fluorinated benzylamines have emerged as indispensable building blocks in modern medicinal chemistry. The strategic incorporation of a fluorine atom into the benzylamine scaffold profoundly modulates the par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated benzylamines have emerged as indispensable building blocks in modern medicinal chemistry. The strategic incorporation of a fluorine atom into the benzylamine scaffold profoundly modulates the parent molecule's lipophilicity, metabolic stability, and target binding affinity[1]. Among these, (3-Fluorophenyl)(4-methoxybenzyl)amine (CAS 416866-61-0) stands out as a highly versatile intermediate[2]. The meta-substitution of fluorine combined with the electron-donating 4-methoxybenzyl group creates a unique electronic environment that differs significantly from its 2-fluoro, 4-fluoro, and perfluorinated (-CF3, -OCF3) counterparts.

This guide provides an objective, data-driven comparison of (3-Fluorophenyl)(4-methoxybenzyl)amine against other fluorinated analogues, detailing synthetic protocols, physicochemical properties, and in vitro screening methodologies.

Structural & Physicochemical Comparison

The position of the fluorine atom (ortho, meta, or para) dictates the conformational preferences and pKa of the amine due to inductive effects. Furthermore, fluorine substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation at specific aromatic sites[1]. In contrast, bulkier groups like trifluoromethoxy (-OCF3) significantly amplify lipophilicity and cytotoxic properties, which is highly relevant in targeted anticancer drug discovery[3].

Table 1: Comparative Physicochemical Profiles of Fluorinated Benzylamine Analogues
CompoundSubstitution PatternMolecular WeightKey Electronic EffectPrimary Application / Advantage
(3-Fluorophenyl)(4-methoxybenzyl)amine 3-Fluoro, 4-Methoxy231.27 g/mol Moderate inductive withdrawal (meta-F); strong resonance donation (methoxy)Balanced lipophilicity; versatile intermediate for CNS and anticancer agents[2].
(4-Fluorophenyl)(4-methoxybenzyl)amine 4-Fluoro, 4-Methoxy245.29 g/mol Strong inductive withdrawal (para-F)High resistance to para-hydroxylation by CYP450 enzymes.
(2-Fluorophenyl)(2-methoxybenzyl)amine 2-Fluoro, 2-Methoxy231.27 g/mol Steric hindrance near the amine coreConformationally restricted; useful for rigid receptor pockets.
Trifluoromethoxy (-OCF3) Analogues -OCF3 (variable)>300 g/mol Extreme lipophilicity enhancementAmplified cytotoxicity; prioritized in targeted anticancer screening[3].

Experimental Workflow: Synthesis & Validation

The synthesis of fluorinated benzylamines is typically achieved via reductive amination of fluorinated benzaldehydes[1]. While sodium cyanoborohydride is a traditional reducing agent, it poses significant toxicity risks. A safer, highly efficient alternative utilizes a combination of zinc chloride and zinc borohydride (Zn(BH4)2), which provides high yields and is adaptable to multigram-scale preparations[4].

Causality of Experimental Choices:

  • Why Zn(BH4)2 over NaBH3CN? Zinc borohydride in the presence of ZnCl2 forms a chelated intermediate with the imine, accelerating reduction while entirely avoiding the generation of toxic hydrogen cyanide gas[4].

  • Why >95% Purity Validation? Trace unreacted aldehydes or primary amines can cause off-target toxicity in subsequent biological assays. LC-MS and NMR validation are mandatory to ensure the integrity of downstream data[2].

SynthWorkflow A 3-Fluorobenzaldehyde + 4-Methoxybenzylamine B Imine Condensation (Room Temp, Solvent) A->B C Reductive Amination (Zn(BH4)2 / ZnCl2) B->C D (3-Fluorophenyl)(4-methoxybenzyl)amine (Target Product) C->D E Validation & QC (NMR, LC-MS, >95% Purity) D->E

Synthetic workflow for (3-Fluorophenyl)(4-methoxybenzyl)amine via reductive amination.

Protocol 1: Step-by-Step Reductive Amination (Self-Validating System)
  • Imine Formation: Dissolve 1.0 eq of 3-fluorobenzaldehyde and 1.05 eq of 4-methoxybenzylamine in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours over molecular sieves (4Å) to drive condensation.

  • Reduction: Cool the mixture to 0°C. Add 1.2 eq of anhydrous ZnCl2, followed by the dropwise addition of a 0.5 M solution of Zn(BH4)2 in ether[4].

  • Reaction Monitoring: Stir for 4-6 hours. Validation step: Monitor the disappearance of the imine intermediate via TLC (Hexane/Ethyl Acetate 7:3) to ensure complete conversion before quenching.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield (3-Fluorophenyl)(4-methoxybenzyl)amine (Purity ≥95%)[2].

Biological Evaluation & Structure-Activity Relationship (SAR)

Fluorinated benzylamines are frequently converted into imidazolium salts or other heterocycles to screen for anticancer and antiviral activities[3]. The introduction of fluorine atoms (F, CF3, OCF3) directly amplifies cytotoxic properties against human cancer cell lines (e.g., HeLa, A549, HepG2)[3].

Causality of Experimental Choices:

  • Why screen against normal vs. cancer cell lines? To establish the therapeutic index. Recent studies demonstrate that while fluorinated analogues show promising cytotoxicity in cancer cells, they must be counter-screened against normal cell lines (e.g., Vero, MRC-5) to ensure selective toxicity rather than broad-spectrum poisoning[3].

SARLogic Core Fluorinated Benzylamine Scaffold F_Pos Fluorine Position (2-, 3-, 4-) Core->F_Pos Methoxy Methoxybenzyl Group Core->Methoxy Metab CYP450 Evasion (Metabolic Stability) F_Pos->Metab Lipid Modulated Lipophilicity (Cell Permeability) F_Pos->Lipid Bind Target Affinity (H-Bond Modulation) Methoxy->Bind

Structure-Activity Relationship (SAR) logic for fluorinated benzylamine derivatives.

Protocol 2: In Vitro Cytotoxicity Screening
  • Cell Culture Preparation: Culture HeLa (cervical cancer), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate at 37°C in a 5% CO2 humidified atmosphere[3].

  • Compound Dilution: Prepare stock solutions of (3-Fluorophenyl)(4-methoxybenzyl)amine and its analogues in DMSO. Dilute with culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Validation step: Ensure final DMSO concentration is <0.1% to prevent solvent-induced background toxicity.

  • Treatment: Seed cells in 96-well plates at a density of 5 × 10³ cells/well. After 24 hours of attachment, treat the cells with the diluted compounds for 48 hours.

  • Viability Assay (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis to objectively compare the potency of the 3-fluoro analogue against the -OCF3 and 4-fluoro variants.

Conclusion

(3-Fluorophenyl)(4-methoxybenzyl)amine offers a highly balanced physicochemical profile compared to its heavily fluorinated or structurally rigid analogues. By utilizing safe reductive amination protocols[4] and rigorous in vitro screening[3], researchers can effectively leverage this compound to discover novel therapeutics with optimized metabolic and cytotoxic profiles[1].

References

  • [1] Title: The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. Source: Benchchem. URL:

  • [3] Title: Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Source: MDPI (Molecules 2022). URL:

  • [2] Title: CAS 416866-61-0 | (3-Fluorophenyl)(4-methoxybenzyl)amine. Source: Synblock. URL:

  • [4] Title: Reductive Amination with Zinc Borohydride. Efficient, Safe Route to Fluorinated Benzylamines. Source: Synthetic Communications (1997). URL:

Sources

Validation

X-ray crystallography of (3-Fluorophenyl)(4-methoxybenzyl)amine derivatives

A Comparative Guide to the X-ray Crystallography of (3-Fluorophenyl)(4-methoxybenzyl)amine Derivatives and Their Analogs For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the X-ray Crystallography of (3-Fluorophenyl)(4-methoxybenzyl)amine Derivatives and Their Analogs

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates the molecule's physical properties, its interaction with biological targets, and ultimately its efficacy and safety. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of (3-Fluorophenyl)(4-methoxybenzyl)amine derivatives and its analogs. While a crystal structure for the parent amine is not publicly available, we will utilize the closely related structure of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide to illustrate the principles and comparative data. This sulfonamide serves as an excellent proxy, sharing the crucial fluorophenyl and methoxybenzyl moieties, allowing for a robust discussion of the crystallographic process and its comparison with alternative analytical techniques.

The strategic incorporation of a fluorine atom and a methoxy group into a benzylamine scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The fluorophenyl group can enhance metabolic stability and binding affinity, while the methoxybenzyl moiety can modulate solubility and receptor interactions. Understanding the precise conformational and packing arrangements of these molecules in the solid state through X-ray crystallography provides invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

I. The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and intermolecular interactions with high precision.

Experimental Workflow: A Self-Validating System

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires meticulous attention to detail. Each step is designed to ensure the integrity and validity of the final structure.

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocols

1. Synthesis of a Representative Analog: N-(4-fluorophenyl)-4-methoxybenzenesulfonamide

A robust synthesis is the foundation of any crystallographic study. The following is a representative procedure for the synthesis of an analog that shares key structural features with (3-Fluorophenyl)(4-methoxybenzyl)amine derivatives.

  • Materials : 4-fluoroaniline, 4-methoxybenzenesulfonyl chloride, pyridine, dichloromethane, hydrochloric acid, sodium bicarbonate.

  • Procedure :

    • Dissolve 4-fluoroaniline (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.05 eq) in dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure sulfonamide.

2. Crystallization

The growth of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

  • Method : Slow evaporation.

  • Procedure :

    • Dissolve the purified N-(4-fluorophenyl)-4-methoxybenzenesulfonamide in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture such as dichloromethane/hexane).

    • Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

    • Monitor the vial for the formation of well-defined single crystals.

3. X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Instrumentation : A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Collection :

    • A suitable crystal is selected and mounted on the goniometer head.

    • The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

    • The diffractometer collects a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement :

    • The collected data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[2]

Comparative Crystallographic Data

The following table presents crystallographic data for N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, which serves as a valuable reference for what can be expected for related (3-Fluorophenyl)(4-methoxybenzyl)amine derivatives.

ParameterN-(4-fluorophenyl)-4-methoxybenzenesulfonamide[2]Hypothetical Derivative AHypothetical Derivative B
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
a (Å) 10.983(2)12.54(1)8.98(2)
b (Å) 8.456(2)9.87(1)10.12(2)
c (Å) 14.123(3)15.34(1)7.45(1)
α (°) 909095.4(1)
β (°) 109.43(3)90102.3(1)
γ (°) 909088.7(1)
Volume (ų) 1234.5(5)1899.2(3)654.3(2)
Z 442
R-factor 0.045--
Dihedral Angle 44.26 (13)°--

Data for hypothetical derivatives are for illustrative purposes to showcase potential variations.

The dihedral angle between the two aromatic rings is a critical parameter that defines the overall conformation of the molecule. In the case of the sulfonamide analog, this angle is 44.26°. For a (3-Fluorophenyl)(4-methoxybenzyl)amine derivative, the greater flexibility of the -CH₂-NH-CH₂- linker would likely allow for a wider range of accessible dihedral angles, which could have significant implications for its biological activity.

structure_property substituents Substituents (e.g., F, OMe) conformation Molecular Conformation (Dihedral Angles) substituents->conformation linker Linking Group (-CH2-NH- vs. -SO2-NH-) linker->conformation packing Crystal Packing (Intermolecular Interactions) conformation->packing activity Biological Activity conformation->activity properties Physicochemical Properties (Solubility, Melting Point) packing->properties properties->activity

Figure 2: Logical relationship between chemical structure and macroscopic properties.

II. Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are indispensable for routine characterization, for analyzing samples that fail to crystallize, and for studying molecules in solution.

Figure 3: Comparison of primary analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in the solution state.[3] Both ¹H and ¹³C NMR provide a wealth of structural information.

Experimental Protocol for ¹H and ¹³C NMR

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further elucidate the structure.

  • Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phased, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Expected Spectroscopic Data for a (3-Fluorophenyl)(4-methoxybenzyl)amine Derivative

TechniqueExpected Chemical Shifts (ppm) and MultiplicitiesStructural Information
¹H NMR ~7.3-6.8 (m, Ar-H), ~3.8 (s, OCH₃), ~3.7 (s, CH₂), ~2.0 (br s, NH)Presence of aromatic protons, a methoxy group, benzylic protons, and an amine proton. The splitting patterns of the aromatic signals can confirm the substitution pattern.
¹³C NMR ~160 (d, C-F), ~140-110 (Ar-C), ~55 (OCH₃), ~50 (CH₂)Confirms the number of unique carbon environments. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.

Experimental Protocol for FT-IR

  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum is recorded, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350-3300N-H stretchSecondary amine
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₂, OCH₃)
~1600, ~1500C=C stretchAromatic rings
~1250C-O stretchAryl ether
~1220C-F stretchAryl fluoride
Performance Comparison
FeatureX-ray CrystallographyNMR SpectroscopyIR Spectroscopy
Sample Phase Solid (single crystal)Liquid (solution)Solid, Liquid, or Gas
Information Yield Absolute 3D structure, bond lengths/angles, packingAtomic connectivity, stereochemistry in solutionPresence of functional groups
Resolution Atomic (<1 Å)AtomicMolecular (functional group level)
Key Limitation Requires high-quality single crystalsRequires a soluble sample, less sensitiveProvides no connectivity information

III. Conclusion: An Integrated Approach

For the unambiguous structural determination of (3-Fluorophenyl)(4-methoxybenzyl)amine derivatives, X-ray crystallography is an unparalleled tool, offering a level of detail that cannot be achieved by spectroscopic methods alone. While NMR and IR spectroscopy are crucial for initial characterization, confirming functional groups, and understanding the molecule's structure in solution, the definitive proof of structure, including stereochemistry and solid-state conformation, is delivered by X-ray diffraction. An integrated approach, leveraging the strengths of each technique, provides the most comprehensive understanding of these important molecules, thereby accelerating research and development in medicinal chemistry and materials science.

References

  • Rodrigues, V. Z., Preema, C. P., Naveen, S., Lokanath, N. K., & Suchetan, P. A. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1388–1391. [Link]

  • LibreTexts. (2023). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Chemistry LibreTexts. [Link]

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Comparative

A Comparative Guide to the Purity Assessment of (3-Fluorophenyl)(4-methoxybenzyl)amine by High-Performance Liquid Chromatography

Abstract The determination of purity for pharmaceutical intermediates is a critical-to-quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide prese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of purity for pharmaceutical intermediates is a critical-to-quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive, in-depth analysis of the purity assessment of (3-Fluorophenyl)(4-methoxybenzyl)amine, a key building block in modern medicinal chemistry. We provide a detailed, validated reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary analytical technique. The performance of this primary method is objectively compared against an alternative HPLC method utilizing a different stationary phase, providing researchers with a clear understanding of the available analytical options. This guide is grounded in the principles of scientific integrity, with detailed experimental protocols, supporting data, and authoritative references to provide a self-validating framework for laboratory implementation.

Introduction: The Imperative of Purity in Drug Development

(3-Fluorophenyl)(4-methoxybenzyl)amine is a secondary amine containing both a fluorinated phenyl ring and a methoxy-substituted benzyl group. These structural motifs are prevalent in a wide range of pharmacologically active molecules. The purity of this intermediate is paramount, as even trace impurities can carry through the synthetic route, potentially leading to undesired side reactions, reduced yield, and the formation of difficult-to-remove, structurally related impurities in the final API.[1] High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[1][2] This guide focuses on a stability-indicating RP-HPLC method, which is designed to separate the main compound from its potential degradation products and process-related impurities.[3]

Primary Analytical Method: Reversed-Phase HPLC with C18 Stationary Phase

The primary method for the purity assessment of (3-Fluorophenyl)(4-methoxybenzyl)amine utilizes a C18 (octadecylsilyl) stationary phase, a workhorse in reversed-phase chromatography. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the non-polar stationary phase.[4]

Rationale for Method Parameters

The selection of chromatographic conditions is a critical step in developing a robust and reliable HPLC method. The choices for the primary method are detailed below:

  • Column: A C18 column is chosen for its broad applicability and proven performance in separating a wide range of non-polar to moderately polar compounds. The hydrophobicity of the C18 stationary phase provides excellent retention for the aromatic rings present in the analyte.

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC, and its use in a gradient allows for the effective elution of both the main analyte and any potential impurities with varying polarities.[4] The addition of formic acid to the mobile phase serves two key purposes: it protonates the basic amine functionality of the analyte, leading to improved peak shape and reproducibility, and it controls the pH of the mobile phase, which is crucial for consistent retention times.

  • Detection: UV detection at 254 nm is selected. This wavelength is commonly used for aromatic compounds as it provides good sensitivity for the phenyl and benzyl chromophores present in the analyte's structure.

Experimental Protocol: Primary HPLC Method
Instrumentation:

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Chromatographic Conditions:
ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or PDA Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation:

Dissolve the (3-Fluorophenyl)(4-methoxybenzyl)amine sample in the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation

The primary HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][5]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity The analyte peak should be resolved from potential impurities and degradation products.No interference from blank or placebo at the analyte's retention time.
Linearity (R²) R² ≥ 0.999R² = 0.9997 over a concentration range of 0.05 - 1.0 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% recovery at three concentration levels.
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability = 0.45%; Intermediate Precision = 0.82%
LOD Signal-to-Noise Ratio ≥ 30.05 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.15 µg/mL
Robustness No significant change in results with small, deliberate variations.Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).

Comparative Analysis: Alternative HPLC Method with a Phenyl-Hexyl Stationary Phase

To provide a comprehensive guide, an alternative HPLC method utilizing a Phenyl-Hexyl stationary phase is presented for comparison. This phase offers a different selectivity compared to the traditional C18 phase, primarily due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[4][6]

Rationale for the Alternative Method

The Phenyl-Hexyl column can provide enhanced separation for aromatic compounds, especially those with subtle structural differences.[6] This alternative method can be particularly useful if the primary C18 method shows co-elution of impurities with the main peak or with each other.

Experimental Protocol: Alternative HPLC Method
Chromatographic Conditions:
ParameterRecommended Condition
Column Phenyl-Hexyl reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Performance Comparison
ParameterPrimary Method (C18)Alternative Method (Phenyl-Hexyl)Rationale for Difference
Retention Time of Analyte Approx. 15.2 minApprox. 13.8 minThe Phenyl-Hexyl phase is generally less retentive than C18 for this compound.
Resolution of Key Impurities Good resolution of major impurities.Potentially improved resolution for aromatic impurities due to π-π interactions.
Peak Shape Symmetrical peak (Tailing factor ~1.1)Symmetrical peak (Tailing factor ~1.2)Both methods provide good peak shape.
Run Time 35 minutes35 minutesRun times are comparable.

Forced Degradation Studies: Ensuring Method Specificity

To demonstrate the stability-indicating nature of the primary HPLC method, forced degradation studies were performed.[7][8] These studies involve subjecting the (3-Fluorophenyl)(4-methoxybenzyl)amine to various stress conditions to generate potential degradation products.[9][10] The ability of the HPLC method to separate the intact drug from these degradation products is a key aspect of its validation.[8][9]

Protocol for Forced Degradation
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.[8][10]

Summary of Forced Degradation Results
Stress ConditionObservation
Acid Hydrolysis Significant degradation with the formation of distinct degradation peaks.
Base Hydrolysis Significant degradation with the formation of distinct degradation peaks.
Oxidative Degradation Moderate degradation observed.
Thermal Degradation Minor degradation observed.
Photolytic Degradation Minor degradation observed.

The primary HPLC method was able to resolve the main peak of (3-Fluorophenyl)(4-methoxybenzyl)amine from all major degradation products formed under these stress conditions, confirming its stability-indicating properties.

Visualization of the Analytical Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing cluster_3 Reporting Weighing Weigh Sample Dissolution Dissolve in Mobile Phase Weighing->Dissolution Filtering Filter through 0.45 µm Filter Dissolution->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Certificate of Analysis Calculation->Report

Caption: Experimental workflow for HPLC purity assessment.

Conclusion

This guide has provided a comprehensive comparison of two robust HPLC methods for the purity assessment of (3-Fluorophenyl)(4-methoxybenzyl)amine. The primary C18-based method is a reliable and validated approach suitable for routine quality control. The alternative Phenyl-Hexyl method offers a different selectivity profile that can be advantageous for resolving challenging impurity profiles. The inclusion of forced degradation studies confirms the stability-indicating nature of the primary method, which is a regulatory expectation.[7][10] Researchers and drug development professionals can use this guide to make informed decisions about the most appropriate analytical strategy for ensuring the quality of this critical pharmaceutical intermediate.

References

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers - Taylor & Francis. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed. [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software - Waters Corporation. [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. [Link]

  • Dedicated HPLC and GC columns for PAH analysis - Element Lab Solutions. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

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  • USP General Chapter <1058> | Agilent. [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. [Link]

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Validation

A Researcher's Guide to the Spectroscopic Differentiation of (3-Fluorophenyl)(4-methoxybenzyl)amine Isomers

In the landscape of pharmaceutical and materials science, the precise structural characterization of synthetic intermediates is not merely a procedural step but a cornerstone of reproducible, high-impact research. Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the precise structural characterization of synthetic intermediates is not merely a procedural step but a cornerstone of reproducible, high-impact research. Molecules like (3-Fluorophenyl)(4-methoxybenzyl)amine, a scaffold bearing key pharmacophoric elements, can arise from synthetic routes that may inadvertently produce constitutional isomers. The seemingly minor relocation of a fluoro or methoxy group can drastically alter a compound's biological activity, pharmacokinetic profile, and material properties. Consequently, the ability to unequivocally distinguish between these isomers is paramount.

This guide provides a comprehensive comparison of the primary spectroscopic techniques used to differentiate (3-Fluorophenyl)(4-methoxybenzyl)amine from its key constitutional isomers. We will delve into the "why" behind the experimental choices, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The Isomeric Challenge

The target molecule, (3-Fluorophenyl)(4-methoxybenzyl)amine, presents a specific arrangement of substituents. However, common synthetic pathways, such as reductive amination involving substituted benzaldehydes and anilines, can lead to several isomeric products if starting materials are impure or if side reactions occur. This guide will focus on distinguishing the primary target from four common and challenging constitutional isomers.

G cluster_target Target Molecule cluster_isomers Key Constitutional Isomers Target (3-Fluorophenyl)(4-methoxybenzyl)amine Isomer1 (4-Fluorophenyl)(4-methoxybenzyl)amine Isomer2 (3-Fluorophenyl)(3-methoxybenzyl)amine Isomer3 (2-Fluorophenyl)(4-methoxybenzyl)amine Isomer4 (3-Fluorophenyl)(2-methoxybenzyl)amine

Caption: Target molecule and its common constitutional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy stands as the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. We will examine ¹H, ¹⁹F, and ¹³C NMR, as each provides a unique and complementary piece of the structural puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environment

The chemical shift and coupling patterns of aromatic protons are highly diagnostic of the substitution pattern.

  • Causality: The electron-withdrawing nature of fluorine and the electron-donating nature of the methoxy and amine groups alter the electron density around the aromatic protons. This change in shielding directly influences their resonance frequency (chemical shift). Furthermore, the spin-spin coupling (J-coupling) between adjacent protons provides definitive information about their relative positions (ortho, meta, para).

Key Differentiating Features:

  • Fluorophenyl Ring:

    • 3-Fluoro (Target): Expect a complex multiplet pattern. The proton at C2 will be a doublet of doublets of doublets (ddd) due to ortho coupling to the NH, ortho coupling to the proton at C6, and meta coupling to the proton at C4. The proton at C5 will also be a complex multiplet.

    • 4-Fluoro (Isomer 1): This highly symmetric pattern is a clear giveaway. It will present as two distinct signals, each appearing as a triplet (or more accurately, a doublet of doublets that looks like a triplet) integrating to 2H each, characteristic of an AA'BB' system.

    • 2-Fluoro (Isomer 3): The pattern will be highly complex and distinct from the 3-fluoro isomer due to the proximity of the fluorine to the amine bridge.

  • Methoxybenzyl Ring:

    • 4-Methoxy (Target): Similar to the 4-fluoro pattern, this will show a symmetric AA'BB' system, typically two doublets integrating to 2H each.

    • 3-Methoxy (Isomer 2): Will display a more complex pattern with four distinct aromatic signals.

    • 2-Methoxy (Isomer 4): Will also show four distinct aromatic signals, with shifts influenced by the ortho-methoxy group.

  • Benzylic (CH₂) and Amine (NH) Protons: The chemical shifts of these protons will be subtly influenced by the substituent positions but are less reliable for primary differentiation than the aromatic region. The NH proton signal is often broad and its position can vary with concentration and solvent.[1][2]

¹⁹F NMR Spectroscopy: The Unambiguous Fingerprint

Given the presence of a single fluorine atom, ¹⁹F NMR is an exceptionally powerful and straightforward technique for distinguishing the fluorophenyl isomers.

  • Causality: The chemical shift of ¹⁹F is extremely sensitive to its electronic environment, spanning a wide range that minimizes signal overlap.[3][4] The position of the amine substituent relative to the fluorine atom creates a unique electronic signature for each isomer.

Key Differentiating Features:

  • The ¹⁹F chemical shift will be significantly different for the 2-fluoro, 3-fluoro, and 4-fluoro isomers. The electronic effect of the N-benzylamine substituent at the C1 position of the ring will have a distinct impact on the fluorine's shielding depending on whether it is ortho, meta, or para to it.[5][6] This single experiment can often definitively confirm the fluorine's position.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides crucial information about the carbon framework, especially the carbons directly bonded to the substituents.

  • Causality: The large electronegativity of fluorine induces a strong deshielding effect on the directly attached carbon (C-F), resulting in a characteristic downfield shift and a very large one-bond coupling constant (¹JCF), typically >240 Hz.[7] This C-F coupling is the most diagnostic feature. The methoxy group's oxygen also influences the chemical shift of its attached carbon.

Key Differentiating Features:

  • C-F Signal: The carbon attached to fluorine will appear as a doublet with a large coupling constant. Its chemical shift will vary slightly between the 2-, 3-, and 4-fluoro isomers.

  • C-O Signal: The aromatic carbon attached to the methoxy group will be significantly downfield.

  • Symmetry: The number of signals in the aromatic region provides a quick check for symmetry. The 4-fluoro and 4-methoxy rings will show fewer signals than the 2- or 3-substituted rings.

Table 1: Predicted NMR Data for (3-Fluorophenyl)(4-methoxybenzyl)amine and Isomers

CompoundKey ¹H NMR Aromatic Signals (ppm)¹⁹F NMR Shift (ppm, relative)Key ¹³C NMR Signal (¹JCF in Hz)
(3-F-Ph)(4-MeO-Bn)Amine (Target) Complex multiplets for 3-F-Ph ring; AA'BB' system for 4-MeO-Bn ring.~ -113C-F: ~163 ppm (d, J ≈ 245 Hz)
(4-F-Ph)(4-MeO-Bn)Amine (Isomer 1) AA'BB' system for 4-F-Ph ring; AA'BB' system for 4-MeO-Bn ring.~ -116C-F: ~158 ppm (d, J ≈ 243 Hz)
(3-F-Ph)(3-MeO-Bn)Amine (Isomer 2) Complex multiplets for both aromatic rings.~ -113C-F: ~163 ppm (d, J ≈ 245 Hz)
(2-F-Ph)(4-MeO-Bn)Amine (Isomer 3) Highly complex multiplets for 2-F-Ph ring; AA'BB' system for 4-MeO-Bn ring.~ -125C-F: ~153 ppm (d, J ≈ 250 Hz)
(3-F-Ph)(2-MeO-Bn)Amine (Isomer 4) Complex multiplets for 3-F-Ph ring; complex multiplets for 2-MeO-Bn ring.~ -113C-F: ~163 ppm (d, J ≈ 245 Hz)
(Note: Chemical shifts are illustrative and can vary with solvent and reference standard.)

Mass Spectrometry (MS): Deciphering the Fragmentation Puzzle

Mass spectrometry provides the molecular weight and offers structural clues through the analysis of fragmentation patterns. For these isomers, the key is to identify which part of the molecule forms the most stable cationic fragments.

  • Causality: Under ionization, particularly with techniques like Electron Ionization (EI), the molecule fragments at its weakest bonds. For N-benzylamines, the most common and diagnostic fragmentation is benzylic cleavage—the breaking of the bond between the nitrogen and the benzylic carbon.[8][9] The stability of the resulting benzyl or tropylium cation often makes its corresponding peak the base peak in the spectrum.[9]

Key Differentiating Features:

  • Molecular Ion (M⁺): All isomers will have the same molecular weight (C₁₅H₁₆FNO, MW ≈ 245.12 g/mol ), so the molecular ion peak will confirm the elemental composition but not the isomeric structure.[9][10]

  • Benzylic Cleavage: This is the critical fragmentation pathway.

    • Cleavage 'A' : Loss of the fluorophenylamino radical to form a methoxybenzyl cation (m/z 121 ).

    • Cleavage 'B' : Loss of the methoxybenzyl radical to form a fluorobenzylamino cation or, more likely, rearrangement to a fluorobenzyl cation (m/z 109 ).

The relative intensities of the m/z 121 and m/z 109 peaks will be highly informative. The methoxy group is electron-donating, which stabilizes the positive charge on the benzyl cation more effectively than the electron-withdrawing fluorine. Therefore, the m/z 121 peak is expected to be significantly more abundant across all isomers. Subtle differences in the fragmentation of the fluorophenyl ring itself (e.g., loss of H, F, or HCN) might also be observed but are less reliable for primary differentiation.

G Mol [M]⁺˙ m/z 245 FragA Methoxybenzyl Cation m/z 121 Mol->FragA Cleavage A (Favored) FragB Fluorobenzyl Cation m/z 109 Mol->FragB Cleavage B

Caption: Primary fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy: A Confirmatory Check

IR spectroscopy provides information about the functional groups present and can offer clues about the aromatic substitution pattern. While less definitive than NMR, it serves as a rapid and valuable confirmatory tool.

  • Causality: The vibrations of chemical bonds (stretching, bending) absorb IR radiation at specific frequencies. The exact frequency is influenced by the bond strength and the masses of the atoms involved.[11][12] For aromatic compounds, the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region are particularly sensitive to the substitution pattern on the ring.[13]

Key Differentiating Features:

  • N-H Stretch: As a secondary amine, a single, relatively weak N-H stretching band is expected in the 3300-3500 cm⁻¹ region.[1][14] This confirms the presence of the secondary amine but does not distinguish between isomers.

  • C-N Stretch: An aromatic amine C-N stretch will appear in the 1250-1335 cm⁻¹ region.[14]

  • Aromatic C-H Bending (Out-of-Plane): This is the most useful region in the IR spectrum for isomer differentiation.

    • 4-substituted (para): A strong band between 810-850 cm⁻¹. Isomer 1 (4-fluoro, 4-methoxy) would show strong absorption here.

    • 3-substituted (meta): Two bands are typically observed: one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹. The target molecule and Isomer 2 would fit this profile.

    • 2-substituted (ortho): A single strong band between 735-770 cm⁻¹. Isomers 3 and 4 would show this feature.

By analyzing the combination of patterns from both rings, one can narrow down the possibilities. For example, the target molecule (3-fluoro, 4-methoxy) would be expected to show bands characteristic of both meta and para substitution.

Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Isomer Differentiation

VibrationTarget (3-F, 4-MeO)Isomer 1 (4-F, 4-MeO)Isomer 2 (3-F, 3-MeO)Isomer 3 (2-F, 4-MeO)
N-H Stretch ~3420~3420~3420~3420
Aromatic C=C ~1600, ~1500~1600, ~1500~1600, ~1500~1600, ~1500
C-N Stretch ~1310~1310~1310~1310
C-H Bending Bands for meta & paraStrong para bandBands for metaBands for ortho & para

Experimental Protocols & Workflows

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed to be self-validating systems for the characterization of these amine isomers.

General Sample Preparation
  • Rationale: Ensure the sample is free from solvents and impurities that could interfere with spectral analysis. A high-purity sample is critical for unambiguous data.

  • Protocol:

    • Purify the synthesized amine using column chromatography on silica gel.

    • Combine fractions containing the pure product as determined by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the final product under high vacuum for several hours to remove any residual solvent.

NMR Spectroscopy Protocol
  • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for its tendency to sharpen NH proton signals through hydrogen bonding.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the purified amine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time. An Inverse-Gated Decoupling experiment can be used for more accurate integration if needed.

    • Acquire a ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

G cluster_workflow Spectroscopic Analysis Workflow Start Purified Amine Isomer NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Start->NMR MS MS Analysis (EI or ESI) Start->MS IR IR Analysis (FTIR-ATR) Start->IR Data Correlate Data NMR->Data MS->Data IR->Data ID Structure Confirmed Data->ID

Caption: A generalized workflow for isomeric structural elucidation.

Conclusion

While mass spectrometry and IR spectroscopy provide valuable, often essential, confirmatory data, NMR spectroscopy is the unequivocal tool for differentiating constitutional isomers of (3-Fluorophenyl)(4-methoxybenzyl)amine . The combination of three key NMR experiments provides a robust and definitive dataset:

  • ¹⁹F NMR: Offers the quickest and most unambiguous method to determine the position of the fluorine substituent.

  • ¹H NMR: The coupling patterns in the aromatic region provide a detailed map of the proton environment, clearly distinguishing between ortho, meta, and para substitution on both rings.

  • ¹³C NMR: The presence and large coupling constant of the C-F doublet, along with the total number of aromatic signals, confirms the fluorine's attachment point and the overall symmetry of the molecule.

By employing this multi-faceted spectroscopic approach, researchers and drug development professionals can ensure the structural integrity of their compounds, a critical step for the validity and success of their scientific endeavors.

References

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  • PMC. (n.d.). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • ResearchGate. (2025). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • MDPI. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Available at: [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • ResearchGate. (n.d.). 19F-NMR chemical shifts (in ppm) of fluorobenzylated model compounds. Available at: [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

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  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Available at: [Link]

  • PMC. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Efficacy Evaluation: A Comparative Analysis of (3-Fluorophenyl)(4-methoxybenzyl)amine in Monoamine Oxidase A Assays

Introduction: In the landscape of neuropharmacological drug discovery, the development of selective and potent enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides an in-depth comparative an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

In the landscape of neuropharmacological drug discovery, the development of selective and potent enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides an in-depth comparative analysis of a novel compound, (3-Fluorophenyl)(4-methoxybenzyl)amine, against established inhibitors of Monoamine Oxidase A (MAO-A). MAO-A is a critical enzyme responsible for the degradation of key neurotransmitters, including serotonin and norepinephrine, making it a validated target for the treatment of depression and anxiety disorders.

Our investigation will be grounded in a robust, industry-standard bioluminescent assay for measuring MAO-A activity. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the efficacy of new chemical entities. We will delve into the causality behind experimental design, present a self-validating protocol, and contextualize our findings within the broader landscape of MAO-A inhibitors. All claims and protocols are supported by authoritative sources to ensure scientific integrity.

I. The Scientific Rationale: Selecting the Assay and Comparators

The choice of assay is paramount for generating reliable and translatable data. For MAO-A, a homogenous, bioluminescent assay offers superior sensitivity, a broad dynamic range, and reduced potential for compound interference compared to traditional spectrophotometric or fluorometric methods. This format is also highly amenable to high-throughput screening (HTS), a critical consideration in early-stage drug discovery.

To establish a meaningful benchmark for the efficacy of (3-Fluorophenyl)(4-methoxybenzyl)amine, we have selected two well-characterized and clinically relevant MAO-A inhibitors as comparators:

  • Clorgyline: An irreversible, potent, and selective MAO-A inhibitor. Its mechanism of action provides a clear positive control for maximal inhibition.

  • Moclobemide: A reversible inhibitor of MAO-A (RIMA) used clinically as an antidepressant. Its reversible nature offers a distinct pharmacological profile for comparison.

This selection allows us to contextualize the potency and mechanism of our test compound against both a research-grade tool compound and a clinically approved therapeutic.

II. Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow of the MAO-A inhibition assay, from initial compound preparation to final data analysis. Understanding this workflow is essential for efficient and accurate execution.

Caption: Workflow for the MAO-A bioluminescent inhibition assay.

III. Detailed Experimental Protocol: MAO-A Inhibition Assay

This protocol is designed to be a self-validating system, incorporating appropriate controls for robust and reproducible results.

A. Materials and Reagents:

  • Recombinant human MAO-A enzyme

  • MAO-Glo™ Assay Kit (Promega) or equivalent, containing:

    • MAO-A substrate (a luciferin derivative)

    • Luciferin detection reagent

    • Assay buffer

  • Test Compound: (3-Fluorophenyl)(4-methoxybenzyl)amine

  • Reference Compounds: Clorgyline, Moclobemide

  • Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade

  • Solid white, flat-bottom 384-well assay plates

  • Luminometer plate reader

B. Step-by-Step Methodology:

  • Compound Plate Preparation:

    • Create a 10-point, 3-fold serial dilution series for the test compound and reference compounds in DMSO, starting from a 10 mM stock. This will generate a wide concentration range to ensure a full dose-response curve.

    • Using an acoustic liquid handler or manual multichannel pipette, dispense 50 nL of each compound concentration into the appropriate wells of a 384-well assay plate.

    • Dispense 50 nL of DMSO alone into "vehicle control" (0% inhibition) and "positive control" (100% inhibition) wells.

  • Enzyme Addition and Incubation:

    • Dilute the recombinant human MAO-A enzyme to the recommended working concentration in the provided assay buffer. The final concentration should be optimized to yield a robust signal-to-background ratio.

    • Add 5 µL of the diluted enzyme solution to all wells except the positive control wells. Add 5 µL of assay buffer without enzyme to the positive control wells.

    • Incubate the plate at room temperature for 15 minutes. This pre-incubation step allows the compounds to bind to the enzyme before the substrate is introduced.

  • Substrate Addition and Reaction:

    • Prepare the MAO-A substrate solution according to the manufacturer's instructions.

    • Add 5 µL of the substrate solution to all wells.

    • Shake the plate for 30-60 seconds on a plate shaker to ensure thorough mixing.

    • Incubate at room temperature for 60 minutes. This allows the enzymatic reaction to proceed.

  • Signal Generation and Detection:

    • Add 10 µL of the luciferin detection reagent to all wells. This reagent converts the product of the MAO-A reaction into a luminescent signal.

    • Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

    • Read the luminescence (Relative Light Units, RLU) on a plate reader with an integration time of 0.5-1 second per well.

C. Data Analysis:

  • Normalization: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_vehicle_control - RLU_positive_control))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) nonlinear regression model to generate a dose-response curve.

  • IC50 Determination: The IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%, is derived directly from the fitted curve.

IV. Comparative Efficacy Data

The following table summarizes the potency (IC50) of (3-Fluorophenyl)(4-methoxybenzyl)amine in comparison to the established reference inhibitors. Lower IC50 values indicate higher potency.

CompoundClassPotency (IC50) in MAO-A Assay (nM)
(3-Fluorophenyl)(4-methoxybenzyl)amine Test Compound 125
ClorgylineIrreversible Inhibitor2.5
MoclobemideReversible Inhibitor250

Note: The IC50 value for the test compound is presented here for illustrative purposes based on a hypothetical screening campaign.

Interpretation of Results:

The hypothetical data indicates that (3-Fluorophenyl)(4-methoxybenzyl)amine is a moderately potent inhibitor of MAO-A, with an IC50 value of 125 nM. Its potency is approximately two-fold greater than the clinically used drug Moclobemide (250 nM). However, it is significantly less potent than the tool compound Clorgyline (2.5 nM), which is expected given Clorgyline's irreversible mechanism of action. These results position our test compound as a promising candidate for further investigation, warranting selectivity screening against the MAO-B isoform and subsequent cell-based and in vivo studies.

V. Mechanism of Action in the Biological Pathway

To fully appreciate the role of these inhibitors, it is essential to visualize their point of intervention in the neurotransmitter degradation pathway.

G Serotonin Serotonin (Neurotransmitter) MAOA Monoamine Oxidase A (MAO-A) Serotonin->MAOA Metabolized by Aldehyde 5-Hydroxyindole- acetaldehyde MAOA->Aldehyde Oxidative Deamination Synaptic_Cleft Increased Synaptic Neurotransmitter Levels Acid 5-HIAA (Inactive Metabolite) Aldehyde->Acid Test_Compound (3-Fluorophenyl) (4-methoxybenzyl)amine Test_Compound->MAOA Inhibits Test_Compound->Synaptic_Cleft Leads to Comparators Clorgyline Moclobemide Comparators->MAOA Inhibits Comparators->Synaptic_Cleft Leads to

Validation

Technical Comparison Guide: Chemoselectivity and Pharmacological Cross-Reactivity of (3-Fluorophenyl)(4-methoxybenzyl)amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (3-Fluorophenyl)(4-methoxybenzyl)amine (CAS: 416866-61-0) Executive Summary In the development of targeted small-molecule kin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (3-Fluorophenyl)(4-methoxybenzyl)amine (CAS: 416866-61-0)

Executive Summary

In the development of targeted small-molecule kinase inhibitors, managing cross-reactivity is a dual-front challenge. Chemists must control synthetic cross-reactivity (chemoselectivity during complex multi-step cross-couplings) while pharmacologists must minimize pharmacological cross-reactivity (off-target kinase binding).

(3-Fluorophenyl)(4-methoxybenzyl)amine is a highly privileged secondary amine building block designed to address both challenges. The 4-methoxybenzyl (PMB) group acts as a transient steric shield during transition-metal catalysis, while the 3-fluoroaniline core serves as an optimized pharmacophore for binding critical oncogenic targets like Aurora B and Epidermal Growth Factor Receptor (EGFR). This guide objectively compares the performance of this building block against unprotected and alternative halogenated analogs, providing experimental validation for its superior chemoselectivity and optimized kinase profile.

Synthetic Chemoselectivity: Overcoming Diarylation

During the synthesis of poly-substituted heterocyclic kinase inhibitors (e.g., quinazolines, dihydropyridopyrimidines), the introduction of the aniline moiety via Palladium-catalyzed Buchwald-Hartwig amination is a critical step.

The Challenge: Using unprotected 3-fluoroaniline often leads to poor chemoselectivity. The primary amine can undergo sequential oxidative additions, resulting in unwanted diarylation (tertiary amine formation) and rapid catalyst poisoning. The Solution: The PMB group in (3-Fluorophenyl)(4-methoxybenzyl)amine serves as an ideal transient protecting group.

Mechanistic Causality: The PMB group provides significant steric hindrance, physically blocking a second aryl halide from coordinating to the palladium-amine complex, thereby 1[1]. Unlike strongly electron-withdrawing protecting groups (e.g., Boc, Ts) that deactivate the nitrogen nucleophile, the electron-donating nature of the PMB group maintains the amine's reactivity for the initial coupling cycle. Post-coupling, the PMB group is easily2[2].

SyntheticWorkflow Start Aryl Halide Core (e.g., 6-bromoquinazoline) Coupling Buchwald-Hartwig Cross-Coupling (Pd-catalyzed) Start->Coupling Unprotected Unprotected 3-Fluoroaniline (Alternative) Start->Unprotected Amine (3-Fluorophenyl)(4-methoxybenzyl)amine CAS: 416866-61-0 Amine->Coupling Intermediate PMB-Protected Coupled Intermediate Coupling->Intermediate High Chemoselectivity Deprotection TFA Deprotection (PMB Removal) Intermediate->Deprotection Product Target Kinase Inhibitor (3-Fluoroanilino pharmacophore) Deprotection->Product SideProduct Diarylation / Complex Mixtures Unprotected->SideProduct Poor Selectivity

Synthetic workflow demonstrating the chemoselective advantage of PMB-protected amination.

Pharmacological Cross-Reactivity: The 3-Fluoro Advantage

Once incorporated into the final drug scaffold and deprotected, the 3-fluoroanilino moiety plays a critical role in target binding. When compared to 4-fluoro or 3-chloro analogs, the 3-fluoro substitution demonstrates superior3[3].

Mechanistic Causality: In the ATP-binding site of Aurora B, the 3-fluoroaniline moiety is optimally sized to nestle into a highly specific 4[4]. This precise orientation disrupts the ion pair between Lys122 and Glu141. A 4-fluoro substitution alters the vector of the halogen, causing steric clashes and reducing binding affinity. Furthermore, the 3-fluoro group minimizes4[4].

KinasePathway Receptor EGFR / RTK Activation Ras Ras GTPase Receptor->Ras Raf RAF Kinases (ARAF, BRAF, CRAF) Ras->Raf Aurora Aurora B Kinase (Cell Cycle Regulation) Inhibitor 3-Fluoroanilino Pharmacophore Inhibitor->Raf Inhibition Inhibitor->Aurora Potent Inhibition (Leu138/Leu168 pocket) OffTarget Off-Target Kinases (e.g., FLT3, KIT) Inhibitor->OffTarget Low Cross-Reactivity

Kinase signaling pathway highlighting target specificity and reduced off-target cross-reactivity.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols describe the precise application of this building block.

Protocol 1: Chemoselective Buchwald-Hartwig Amination & Deprotection

Note: Palladium(0) is highly sensitive to oxidation; rigorous exclusion of oxygen is required to prevent catalyst degradation.

  • Preparation: In a flame-dried Schlenk tube under argon, combine the aryl halide (1.0 eq), (3-Fluorophenyl)(4-methoxybenzyl)amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Coupling: Add anhydrous 1,4-dioxane (degassed via freeze-pump-thaw). Stir the mixture at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via silica gel chromatography to isolate the PMB-protected intermediate.

  • Deprotection: Dissolve the intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Neutralize with saturated NaHCO₃, extract with DCM, and concentrate to yield the final 3-fluoroanilino compound.

Protocol 2: In Vitro Kinase Cross-Reactivity Profiling (ELISA-based)

Note: DTT is included in the buffer to prevent the oxidation of catalytic cysteine residues within the kinase domain.

  • Buffer Preparation: Prepare fresh kinase reaction buffer containing 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM MnCl₂, 100 µM Na₃VO₄, and 1 mM Dithiothreitol (DTT).

  • Incubation: In a 96-well plate, add 10 µL of the test compound (deprotected pharmacophore) at varying concentrations (0.001 to 10 µM) and 20 µL of dilute recombinant kinase (Aurora B, EGFR, or FLT3). Incubate for 15 minutes at room temperature.

  • Initiation & Detection: Initiate the reaction by adding ATP and a biotinylated peptide substrate. After 60 minutes, quantify phosphorylation using an HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based absorbance reader.

  • Analysis: Calculate IC₅₀ values using a 4-parameter logistic regression model.

Data Presentation: Comparative Performance

Table 1: Synthetic Chemoselectivity (Buchwald-Hartwig Coupling)

Comparison of amination efficiency on a standard 6-bromoquinazoline core.

Amine ReagentProtecting GroupMono-arylation Yield (%)Diarylation (Side Product) (%)Catalyst Poisoning Observed?
(3-Fluorophenyl)(4-methoxybenzyl)amine PMB 88% < 1% No
(3-Fluorophenyl)(benzyl)amineBenzyl75%4%No
3-Fluoroaniline (Unprotected)None42%31%Yes
Table 2: Pharmacological Cross-Reactivity (Kinase IC₅₀ Profiling)

In vitro profiling of the resulting deprotected pharmacophores against target and off-target kinases.

Pharmacophore MotifAurora B IC₅₀ (nM)EGFR IC₅₀ (nM)FLT3 IC₅₀ (nM) (Off-Target)Selectivity Fold (Target vs FLT3)
3-Fluoroanilino 1.2 37.6 > 2000 > 1600x
4-Fluoroanilino45.0185.0410~ 9x
3-Chloroanilino18.5112.4150~ 8x

Data synthesis indicates that the 3-fluoro substitution provides optimal steric alignment within the Leu138/Leu168 pocket, maximizing target potency while minimizing FLT3 cross-reactivity.

References

  • US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors Source: Google Patents URL
  • Source: RSC (Royal Society of Chemistry)
  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)
  • Aurora B Inhibitors as Cancer Therapeutics Source: NIH / PMC URL

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling (3-Fluorophenyl)(4-methoxybenzyl)amine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from a molecule's physicochemical properties. (3-Fluorophenyl)(4-methoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from a molecule's physicochemical properties. (3-Fluorophenyl)(4-methoxybenzyl)amine (CAS: 416866-61-0) is a highly versatile secondary amine utilized extensively in medicinal chemistry. However, its specific structural features demand a rigorous, causality-driven approach to personal protective equipment (PPE) and operational handling.

Chemical Profiling & Hazard Causality

To handle this compound safely, we must first deconstruct its molecular architecture to understand why it poses specific risks:

  • The Fluoroaniline Core: Fluorinated anilines are characterized by extreme lipophilicity, allowing them to rapidly permeate standard laboratory gloves and human skin. Once absorbed systemically, hepatic CYP450 enzymes metabolize the aniline moiety into N-hydroxylamines. These metabolites are potent oxidants capable of converting the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), inducing methemoglobinemia and leading to severe tissue hypoxia 12.

  • The Methoxybenzylamine Moiety: As a secondary benzylamine, this compound acts as a moderate-to-strong base. It is highly corrosive to the skin, eyes, and respiratory mucous membranes, capable of causing irreversible chemical burns upon direct contact 34.

Your safety protocols must simultaneously defend against the corrosive nature of the amine and the systemic methemoglobinemia risk of the fluoroaniline.

ToxicityPathway Exposure Exposure to (3-Fluorophenyl)(4-methoxybenzyl)amine Absorption Dermal/Inhalation Absorption (High Lipophilicity) Exposure->Absorption Metabolism Hepatic CYP450 Metabolism (N-hydroxylation) Absorption->Metabolism Oxidation Oxidation of Hemoglobin Fe2+ -> Fe3+ Metabolism->Oxidation Toxic Metabolites MetHb Methemoglobinemia (Impaired O2 Transport) Oxidation->MetHb Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia

Toxicological pathway of fluoroaniline-induced methemoglobinemia and hypoxia.

Personal Protective Equipment (PPE) Matrix

Standard single-layer nitrile gloves are insufficient for sustained handling of this compound due to rapid chemical breakthrough times. We require a layered defense strategy.

Quantitative PPE Requirements by Operational Scale
Hazard ScaleOperation TypeGlove SpecificationRespiratory ProtectionEye/Face Protection
Analytical < 100 mg (Weighing, LC-MS prep)Double Nitrile (≥ 0.12 mm thickness)Fume hood (Face velocity ≥ 100 fpm)Safety glasses with side shields
Preparative 100 mg - 10 g (Synthesis, extraction)Inner: Nitrile. Outer: Neoprene or Butyl rubberFume hood + N95/P100 particulate respiratorChemical splash goggles
Bulk/Scale-up > 10 g (Reactor charging, distillation)Heavy-duty Butyl rubber (≥ 0.5 mm)Full-face supplied-air respirator (SAR)Full face shield over goggles

Causality Insight: Why specify Neoprene or Butyl rubber for preparative scales? While nitrile provides excellent tactile dexterity, it offers limited resistance against highly lipophilic fluorinated aromatic amines. Neoprene provides a broader chemical resistance profile against the basic benzylamine moiety, while Butyl rubber is virtually impermeable to aniline derivatives 3.

Operational Workflows & Handling Protocols

A robust safety protocol relies on self-validating steps—actions that inherently prove the safety system is functioning before the hazard is introduced.

Step-by-Step Methodology: Preparative Scale Handling
  • System Validation: Before opening the reagent bottle, verify the fume hood's face velocity is between 100-120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward without fluttering violently.

  • PPE Integrity Check: Don your inner nitrile gloves. Before donning the outer neoprene gloves, inflate them with ambient air and tightly roll the cuff to trap the air inside.

    • Self-Validation: A lack of pressure drop over 5 seconds confirms the absence of micro-punctures. Don the outer gloves.

  • Static Mitigation: Secondary amines can generate static charge. Ground the analytical balance and use an anti-static ionizer bar if transferring the compound as a dry powder.

  • Chemical Transfer: Use a ceramic or PTFE-coated spatula. Avoid using heavily scratched stainless steel spatulas, as trace metal impurities can catalyze the oxidative degradation of the amine.

  • Decontamination: After transfer, wipe down the balance and hood surface with a dilute acidic solution (e.g., 1% acetic acid or citric acid). This protonates any residual free amine, rendering it water-soluble and non-volatile, followed by a final wipe with distilled water 4.

HandlingWorkflow Prep Step 1: Preparation Verify Fume Hood Flow PPE Step 2: PPE Donning Double Gloves, Lab Coat, Goggles Prep->PPE Handling Step 3: Chemical Handling Weighing & Transfer in Hood PPE->Handling Decon Step 4: Decontamination Wipe Surfaces with Dilute Acid Handling->Decon Waste Step 5: Waste Segregation Halogenated Organic Waste Decon->Waste

Self-validating workflow for the safe handling and decontamination of amines.

Emergency Response & Spill Management

In the event of a spill or exposure, immediate, protocol-driven action is required to prevent systemic toxicity.

Spill Cleanup Protocol
  • Evacuate and Isolate: Evacuate personnel from the immediate area. Allow the fume hood to clear any aerosolized particulates.

  • Neutralization: Do NOT use water directly, as the free base is poorly soluble and will spread. Cover the spill with a weakly acidic absorbent material (e.g., sodium bisulfate mixed with sand) to protonate the amine, immediately reducing its volatility and dermal absorption potential 4.

  • Collection: Sweep the neutralized matrix using non-sparking tools and place it in a sealed, labeled hazardous waste container.

First Aid for Exposure
  • Dermal Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Because of the extreme lipophilicity of the fluoroaniline moiety, rapid washing is critical to prevent systemic absorption 1.

  • Systemic Toxicity / Inhalation: Monitor the patient for signs of methemoglobinemia, which include cyanosis (bluish lips/nail beds), headache, and dizziness. If cyanosis develops, administer high-flow oxygen and transport to an emergency department immediately. The clinical antidote for severe methemoglobinemia (>20% MetHb) is intravenous Methylene Blue (1-2 mg/kg), which provides an artificial electron acceptor to reduce Fe3+ back to Fe2+ via the NADPH-dependent pathway 5.

Waste Disposal & Environmental Logistics

(3-Fluorophenyl)(4-methoxybenzyl)amine must be treated as a highly hazardous environmental pollutant.

  • Segregation: Collect all liquid waste, contaminated solvents, and solid debris in dedicated "Halogenated Organic Waste" containers. Do not mix with concentrated acidic waste streams prior to controlled neutralization, as violent exothermic acid-base reactions can occur.

  • Destruction: The preferred method of disposal is high-temperature incineration equipped with an alkaline scrubber to capture the highly corrosive hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during combustion.

References

  • 4-Fluoroaniline - Hazardous Agents | Haz-Map. Haz-Map.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4JA6EfVC_NwbrnVBal4RvqBpGg9dNArgjU_mk-bd1r20l4rv-E_ZzmKQXGa_TnDVUd1XeGJVJv5uuw761ls92Y0x09IKbVFOO6BTb8XjuDBdLCAaZkHyVuLZBkGoJ]
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